1-Methyl-1H-pyrrolo[2,3-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-6-4-7-3-2-5-9-8(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOCBNCKNQJAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342576 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27257-15-4 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 1-methyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a crucial scaffold for the development of various therapeutic agents. The pyrrolo[2,3-b]pyridine core is a recognized pharmacophore that interacts with a range of biological targets, particularly protein kinases. This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, its synthesis, and the broader context of its application in drug development, with a focus on its role as a kinase inhibitor scaffold.
Core Physicochemical Properties
The basic physicochemical properties of this compound are essential for its handling, formulation, and application in research and development. The following tables summarize the key quantitative data available for this compound.
| Property | Value |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| Appearance | Light yellow to green yellow Liquid |
| Boiling Point | 112-116 °C (at 21 Torr)[1], 254.2 °C (at 760 mmHg) |
| Density | 1.107 g/cm³ (at 22 °C)[1] |
| Predicted pKa | 5.35 ± 0.30[1] |
| Storage Temperature | 2-8°C[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the N-methylation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole). A general and efficient method involves the deprotonation of 7-azaindole with a strong base followed by reaction with a methylating agent.
Caption: General synthesis of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of the physicochemical properties of this compound. The following sections outline standard methodologies that can be applied.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. A standard method for its determination is potentiometric titration.[2]
Methodology:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant using an inert salt (e.g., KCl).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility (Shake-Flask Method)
The solubility of a compound is a key determinant of its absorption and distribution in biological systems. The shake-flask method is a standard technique for determining aqueous solubility.[1][3]
Methodology:
-
Equilibration: An excess amount of this compound is added to a known volume of water in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for solubility determination by the shake-flask method.
Determination of Melting and Boiling Points
Melting and boiling points are fundamental physical properties that provide information about the purity and physical state of a compound under different conditions.
Melting Point Determination (Capillary Method): [4][5]
-
A small amount of the solid compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting range.
Boiling Point Determination (Distillation Method): [6][7][8]
-
The liquid compound is placed in a distillation flask with a boiling chip.
-
A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.
-
The liquid is heated, and the temperature at which the liquid and vapor are in equilibrium (i.e., the temperature at which the liquid is consistently condensing on the thermometer bulb) is recorded as the boiling point.
Role in Drug Discovery: A Scaffold for Kinase Inhibitors
While this compound itself is not a marketed drug, its core structure is a privileged scaffold in the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 1H-pyrrolo[2,3-b]pyridine moiety often acts as a hinge-binder, forming key hydrogen bonds with the ATP-binding site of kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of FGFRs.[9][10] Aberrant FGFR signaling is a known driver in various cancers. The pyrrolopyridine core mimics the adenine region of ATP, binding to the hinge region of the FGFR kinase domain.
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
Phosphodiesterase 4B (PDE4B) Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory pathways.[11][12] Inhibition of PDE4B leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects.
Janus Kinase (JAK) Inhibition
Selective inhibitors of Janus kinases (JAKs) based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed for the treatment of autoimmune diseases and myeloproliferative neoplasms.[13][14][15][16][17] These inhibitors target the ATP-binding site of JAKs, thereby blocking the signaling of various cytokines involved in inflammation and immunity.
Conclusion
This compound is a compound with fundamental basic properties that make it a valuable building block in synthetic and medicinal chemistry. While its direct biological applications are limited, its core structure, 1H-pyrrolo[2,3-b]pyridine, is a highly successful and versatile scaffold for the design of kinase inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of molecules. Further investigation into the specific biological activities of this compound and its simple derivatives may yet uncover novel therapeutic opportunities.
References
- 1. store.astm.org [store.astm.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. infinitalab.com [infinitalab.com]
- 5. store.astm.org [store.astm.org]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridine
This technical guide provides an in-depth overview of 1-Methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines its chemical identity, structure, and key physicochemical properties.
Chemical Structure and Nomenclature
IUPAC Name: this compound
Synonyms: N-methyl-7-azaindole
This compound is a derivative of 7-azaindole, where a methyl group is attached to the nitrogen atom at position 1 of the pyrrolo[2,3-b]pyridine core. The core structure consists of a pyridine ring fused to a pyrrole ring.
The relationship between the common name, IUPAC name, and the chemical structure is illustrated in the diagram below.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in experimental settings and for predicting its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C8H8N2 | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| CAS Number | 27257-15-4 | [1] |
| Boiling Point | 254.2 °C at 760 mmHg | |
| Flash Point | 107.6 °C | |
| Density | 1.107 g/cm³ | [1] |
| Physical Form | Liquid |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary or described in patented literature. However, a general synthetic approach can be inferred from standard organic chemistry principles. A common method involves the N-methylation of the parent compound, 7-azaindole (1H-pyrrolo[2,3-b]pyridine).
General N-Methylation Protocol:
-
Deprotonation: 7-azaindole is treated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran, dimethylformamide) to deprotonate the pyrrole nitrogen.
-
Alkylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield pure this compound.
Characterization of the final product is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Signaling Pathways and Biological Activity
While this guide focuses on the chemical properties of this compound, it is important to note that the pyrrolo[2,3-b]pyridine scaffold is a key component in various biologically active molecules. For instance, it is found in compounds designed to act as kinase inhibitors and antagonists for various receptors. The specific biological activity and signaling pathways modulated by this compound would require dedicated pharmacological studies. The logical workflow for investigating such properties is outlined below.
References
1-Methyl-1H-pyrrolo[2,3-b]pyridine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
1-Methyl-1H-pyrrolo[2,3-b]pyridine , a heterocyclic aromatic compound, is a derivative of 7-azaindole. Its fundamental chemical properties are summarized below.
| Identifier | Value | Reference |
| CAS Number | 27257-15-4 | [1][2][3] |
| Molecular Formula | C₈H₈N₂ | [1][2] |
| Molecular Weight | 132.16 g/mol | [1] |
| Boiling Point | 112-116 °C (at 21 Torr) | [1] |
| Density | 1.107 g/cm³ | [1] |
Therapeutic Potential and Biological Activity of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine core structure is a recognized "scaffold" in medicinal chemistry, valued for its ability to interact with various biological targets. While specific research on this compound is limited in publicly accessible literature, extensive studies have been conducted on its derivatives, demonstrating a broad range of biological activities. These derivatives have shown potential as inhibitors of several key enzymes implicated in diseases such as cancer and inflammatory disorders.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial in cell proliferation, migration, and angiogenesis.[2][4] Abnormal activation of the FGFR signaling pathway is linked to the development of various cancers.[2][4]
One study identified a derivative, compound 4h , which exhibited significant inhibitory activity against multiple FGFR isoforms.[2][4]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4h | 7 | 9 | 25 | 712 |
In vitro studies demonstrated that compound 4h could inhibit the proliferation of breast cancer cells (4T1), induce apoptosis, and significantly hinder cell migration and invasion.[2][4]
Janus Kinase (JAK) Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop selective inhibitors of Janus kinases (JAKs), particularly JAK1 and JAK3.[3][5] JAKs are critical components of signaling pathways that regulate immune and inflammatory responses.
A series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were synthesized and evaluated for their JAK inhibitory activity. Notably, compound 14c was identified as a potent and moderately selective JAK3 inhibitor.[5]
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 14c | Not Reported | Not Reported | Potent Inhibitor |
Data presented qualitatively in the source.
Furthermore, these compounds demonstrated immunomodulating effects by inhibiting interleukin-2 (IL-2) stimulated T-cell proliferation.[5]
Phosphodiesterase 4B (PDE4B) Inhibition
Researchers have explored 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as selective inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes.[6] Inhibition of PDE4 is a therapeutic strategy for inflammatory diseases. The study found that several derivatives showed moderate to good inhibition of PDE4B.[6]
| Compound Series | PDE4B IC₅₀ Range (µM) |
| 11a-o | 0.11 - 1.1 |
Compound 11h from this series not only showed potent PDE4B inhibition but also significantly inhibited the release of the pro-inflammatory cytokine TNF-α in macrophages.[6]
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition
More recently, 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as highly selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key enzyme in the DNA damage response.[7] ATM inhibitors can act as chemosensitizers, enhancing the efficacy of traditional cancer therapies. A lead candidate, 25a , demonstrated excellent kinase selectivity and oral bioavailability in mice.[7] When combined with the chemotherapy drug irinotecan, 25a showed synergistic antitumor efficacy in xenograft models.[7]
Experimental Protocols: Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, general synthetic procedures for its derivatives are available. The following represents a generalized workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, based on published methods.[2][6]
General Procedure for the Synthesis of Substituted 1H-pyrrolo[2,3-b]pyridines (Exemplified by Aldehyde Condensation and Reduction)
-
Condensation:
-
To a solution of a substituted 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent (e.g., methanol), add a substituted aldehyde (1.1 equivalents) and a base (e.g., potassium hydroxide, 5 equivalents).
-
Stir the reaction mixture at a specified temperature (e.g., 50 °C) for a designated time (e.g., 5 hours).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Reduction:
-
Dissolve the product from the condensation step in a solvent such as acetonitrile.
-
Add a reducing agent (e.g., triethylsilane) and an acid catalyst (e.g., trifluoroacetic acid).
-
Reflux the reaction mixture until the starting material is consumed.
-
Purify the resulting product to yield the final substituted 1H-pyrrolo[2,3-b]pyridine derivative.
-
Visualizations
General Synthetic Workflow
The following diagram illustrates a typical two-step synthesis process for creating derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, as described in the experimental protocols section.
Caption: A generalized two-step synthetic pathway for producing 1H-pyrrolo[2,3-b]pyridine derivatives.
FGFR Signaling Pathway Inhibition
This diagram depicts the role of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of the FGFR signaling pathway, which is crucial in cancer progression.
Caption: Inhibition of the FGFR signaling cascade in cancer cells by 1H-pyrrolo[2,3-b]pyridine derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of the 1-Methyl-1H-pyrrolo[2,3-b]pyridine core, a prominent heterocyclic scaffold in modern drug discovery.
Discovery and History
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution enhances solubility and bioavailability, making it a "privileged scaffold" in medicinal chemistry. While the precise first synthesis of its N-methylated derivative, this compound, is not prominently documented, the foundational synthetic routes to the parent 7-azaindole ring system were explored in the mid-20th century.
Early methods for constructing the 1H-pyrrolo[2,3-b]pyridine system involved modifications of classical indole syntheses, such as the Madelung and Fischer indole syntheses. A significant publication by Herbert and Wibberley in 1969 detailed various routes to prepare substituted 1H-pyrrolo[2,3-b]pyridines and explored their chemical reactivity, laying the groundwork for future derivatization.[1] The direct N-methylation of the 7-azaindole core is a straightforward and widely utilized transformation to access this compound. This is typically achieved by deprotonating the pyrrole nitrogen with a suitable base, followed by quenching with an electrophilic methylating agent like methyl iodide.
The true significance of the this compound core emerged with its incorporation into various kinase inhibitors. Its ability to form crucial hydrogen bonds with the hinge region of kinase active sites has made it a cornerstone in the design of targeted therapeutics for a multitude of diseases, particularly cancer.
Synthetic Methodologies
The synthesis of this compound is most commonly achieved through the N-alkylation of the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole). Additionally, various methods have been developed for the synthesis of the core 7-azaindole scaffold, which can then be methylated.
N-Methylation of 1H-pyrrolo[2,3-b]pyridine
A general and robust method for the synthesis of this compound involves the deprotonation of 1H-pyrrolo[2,3-b]pyridine with a base, followed by the addition of a methylating agent.
Experimental Protocol: N-Methylation using Sodium Hydride and Methyl Iodide
-
Materials: 1H-pyrrolo[2,3-b]pyridine, Sodium Hydride (NaH) (60% dispersion in mineral oil), Methyl Iodide (CH₃I), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
The reaction mixture is stirred at room temperature for 30 minutes to ensure complete deprotonation, resulting in the formation of the sodium salt of 7-azaindole.
-
The mixture is cooled back to 0 °C, and methyl iodide (1.5 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Synthesis of the 1H-pyrrolo[2,3-b]pyridine Core
Several modern synthetic strategies are employed to construct the 7-azaindole scaffold, which can subsequently be methylated.
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods often involve the coupling of a substituted pyridine with a suitable partner to form the pyrrole ring. For instance, a Sonogashira coupling between 2-amino-3-iodopyridine and a terminal alkyne, followed by an intramolecular cyclization, is a common route.
-
One-Pot, Three-Component Reactions: Efficient syntheses have been developed that combine multiple starting materials in a single reaction vessel to rapidly generate substituted 7-azaindoles.
-
Domino Reactions: Tandem reactions, for example, between 2-fluoro-3-methylpyridine and an arylaldehyde mediated by an alkali-amide base, can selectively produce 7-azaindoles.
The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent use as a key building block in the synthesis of functionalized derivatives.
Biological and Pharmacological Significance
The this compound scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. The pyrrolo[2,3-b]pyridine core acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The N1-methylation can enhance metabolic stability and modulate the electronic properties of the ring system, influencing binding affinity and selectivity.
Derivatives of this core have shown potent inhibitory activity against a wide range of protein kinases and other important biological targets implicated in diseases such as cancer and inflammatory disorders.
Kinase Inhibitor Scaffolding
The diagram below illustrates the conceptual role of the this compound core as a scaffold in binding to the ATP pocket of a generic protein kinase.
References
Spectroscopic Profile of 1-Methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 1-methyl-7-azaindole. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the unambiguous identification, characterization, and quality control of this heterocyclic compound, which serves as a significant scaffold in medicinal chemistry.
Chemical Structure and Properties
IUPAC Name: this compound Synonyms: 1-Methyl-7-azaindole CAS Number: 27257-15-4 Molecular Formula: C₈H₈N₂ Molecular Weight: 132.16 g/mol
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 7.3 - 7.5 | d | ~ 3.0 - 3.5 |
| H-3 | ~ 6.4 - 6.6 | d | ~ 3.0 - 3.5 |
| H-4 | ~ 7.8 - 8.0 | dd | ~ 7.5 - 8.0, 1.5 - 2.0 |
| H-5 | ~ 7.0 - 7.2 | dd | ~ 7.5 - 8.0, 4.5 - 5.0 |
| H-6 | ~ 8.1 - 8.3 | dd | ~ 4.5 - 5.0, 1.5 - 2.0 |
| N-CH₃ | ~ 3.7 - 3.9 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 128 - 130 |
| C-3 | ~ 100 - 102 |
| C-4 | ~ 120 - 122 |
| C-5 | ~ 115 - 117 |
| C-6 | ~ 142 - 144 |
| C-7a | ~ 148 - 150 |
| C-3a | ~ 125 - 127 |
| N-CH₃ | ~ 31 - 33 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its aromatic rings and the methyl group. The absence of a broad N-H stretching band, present in the parent 7-azaindole, is a key distinguishing feature.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2980 - 2850 | C-H stretch (methyl) | Medium |
| 1600 - 1450 | C=C and C=N stretching (aromatic rings) | Strong |
| 1470 - 1430 | C-H bend (methyl) | Medium |
| 800 - 700 | C-H out-of-plane bending (aromatic) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak is expected at m/z 132.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 132 | [M]⁺ (Molecular Ion) |
| 131 | [M-H]⁺ |
| 117 | [M-CH₃]⁺ |
| 104 | [M-N₂]⁺ or [M-HCN-H]⁺ |
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility and data validation. The following are generalized procedures that are typically employed.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse program: Standard single-pulse sequence.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: 0 to 160 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the liquid sample of this compound directly onto the crystal.
-
If the sample is a solid, press it firmly against the crystal.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer with a diamond or germanium ATR accessory.
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.
Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrumentation and Parameters (EI-MS):
-
Ionization method: Electron Ionization (EI).
-
Electron energy: 70 eV.
-
Mass analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass range: m/z 40-400.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
This guide serves as a foundational resource for professionals working with this compound, facilitating its accurate identification and use in research and development.
Physical and chemical properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Properties
This compound, also known as 1-methyl-7-azaindole, is a bicyclic aromatic compound. The core structure, 1H-pyrrolo[2,3-b]pyridine, is a key scaffold in numerous biologically active molecules. The addition of a methyl group at the N1 position can significantly influence its physicochemical and pharmacological properties.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Light yellow to green-yellow liquid | [1] |
| Boiling Point | 112-116 °C (at 21 Torr)[1], 254.2 °C (at 760 mmHg) | |
| Density | 1.107 g/cm³ (at 22 °C) | [1] |
| pKa (Predicted) | 5.35 ± 0.30 | [1] |
| Flash Point | 107.6 °C | |
| Solubility | Soluble in common organic solvents. | |
| CAS Number | 27257-15-4 | [1] |
Spectral Data
1.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and pyrrole rings, as well as a characteristic singlet for the N-methyl group. The chemical shifts (δ) in ppm relative to TMS are predicted as follows:
-
N-CH₃: A singlet around 3.6-3.8 ppm.
-
Pyrrole Protons (H2, H3): Doublets in the range of 6.5-7.5 ppm.
-
Pyridine Protons (H4, H5, H6): A set of multiplets in the aromatic region, typically between 7.0 and 8.5 ppm.
1.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for the eight carbon atoms. The predicted chemical shifts are:
-
N-CH₃: A signal in the aliphatic region, around 30-35 ppm.
-
Pyrrole Carbons: Signals in the range of 100-130 ppm.
-
Pyridine Carbons: Signals in the range of 115-150 ppm.
1.2.3. FT-IR Spectroscopy (Predicted)
The infrared spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C/C=N bonds.
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 3000-2850 | Aliphatic C-H stretch (from methyl group) |
| 1600-1450 | Aromatic C=C and C=N stretching |
| 1470-1450 | C-H bending (methyl group) |
1.2.4. Mass Spectrometry
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 132. The fragmentation pattern of 1H-pyrrolo[2,3-b]pyridine derivatives often involves the loss of HCN or cleavage of substituents.[2]
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the N-methylation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole).
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Stir the resulting mixture at 0 °C for 1 hour.
-
Slowly add iodomethane to the reaction mixture, maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for an additional hour.
-
Quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Chemical Reactivity and Biological Significance
Chemical Reactivity
The 1H-pyrrolo[2,3-b]pyridine scaffold undergoes various electrophilic substitution reactions, primarily at the 3-position of the pyrrole ring.[3] Common reactions include nitration, halogenation, and Friedel-Crafts acylation. The N1-methylation in this compound can influence the electron density of the ring system, potentially affecting the regioselectivity and reactivity in such transformations. The pyridine nitrogen can act as a nucleophile or a base and can be protonated or alkylated.
Biological Significance and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in drug discovery, with numerous derivatives showing potent inhibitory activity against a range of protein kinases and other enzymes. While this compound itself is primarily a building block, its derivatives have been extensively investigated as inhibitors of signaling pathways implicated in cancer and inflammation.
Notable targets of 1H-pyrrolo[2,3-b]pyridine derivatives include:
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a key driver in various cancers. Derivatives of this scaffold have been developed as potent FGFR inhibitors.[4][5][6]
-
Janus Kinases (JAKs): The JAK-STAT pathway is crucial for cytokine signaling in the immune system. 1H-pyrrolo[2,3-b]pyridine-based compounds have been identified as selective JAK inhibitors for the treatment of autoimmune diseases and malignancies.[7]
-
Phosphodiesterase 4B (PDE4B): PDE4B is involved in the inflammatory response, and its inhibition is a therapeutic strategy for inflammatory diseases. Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent and selective PDE4B inhibition.[8]
The diagram below illustrates the general mechanism by which inhibitors based on the this compound scaffold can modulate these key signaling pathways.
Conclusion
This compound is a valuable heterocyclic building block with favorable physicochemical properties for drug design. Its core scaffold is a cornerstone in the development of targeted therapies for a multitude of diseases, particularly in oncology and immunology. Further exploration of the chemical space around this privileged structure holds significant promise for the discovery of novel therapeutics. This guide provides a foundational understanding for researchers aiming to leverage the potential of this versatile compound.
References
- 1. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR spectrum [chemicalbook.com]
- 2. 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. 1-Methylpyrrole(96-54-8) 13C NMR spectrum [chemicalbook.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 1-Methyl-1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-Methyl-1H-pyrrolo[2,3-b]pyridine, a methylated derivative of 7-azaindole, has emerged as a critical scaffold in medicinal chemistry. Its unique structural and electronic properties have positioned it as a privileged core for the development of potent and selective inhibitors targeting a range of enzymes implicated in various diseases, including cancer, inflammatory disorders, and bacterial infections. This guide provides a comprehensive overview of the biological activities, underlying mechanisms of action, and key experimental methodologies associated with this versatile scaffold.
Overview of Biological Activities
The this compound core and its derivatives have demonstrated significant inhibitory activity against several key protein families, most notably protein kinases. This scaffold has been successfully employed to develop inhibitors for Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), Traf2- and NCK-interacting kinase (TNIK), Cyclin-Dependent Kinase 8 (CDK8), and Ataxia-Telangiectasia Mutated (ATM) kinase. Beyond kinases, derivatives have also shown potent inhibition of Phosphodiesterase 4B (PDE4B) and promising antibacterial activity.
Quantitative Bioactivity Data
The following tables summarize the reported in vitro inhibitory activities of various this compound derivatives against their respective targets and in cellular assays.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 38a | JAK1 | - | [1][2] |
| JAK2 | - | [1][2] | |
| JAK3 | - | [1][2] | |
| TYK2 | - | [1][2] | |
| 4h | FGFR1 | 7 | [3][4] |
| FGFR2 | 9 | [3][4] | |
| FGFR3 | 25 | [3][4] | |
| FGFR4 | 712 | [3][4] | |
| TNIK Inhibitor | TNIK | <1 | [5] |
| 22 | CDK8 | 48.6 | [6][7] |
| 25a | ATM | >700-fold selective over PIKK family | [8] |
Note: Specific IC50 values for compound 38a against individual JAK isoforms were not explicitly stated in the abstract but were described as exhibiting "excellent potency for JAK1 and selectivity over JAK2, JAK3, and TYK2".[1][2]
Table 2: Other Bioactivities of this compound Derivatives
| Compound ID | Target/Assay | Activity | Reference |
| 11h | PDE4B | IC50 = 0.11–1.1 μM (for series) | [9] |
| Antibacterial Agent | E. coli | MIC = 3.35 µg/mL | [10] |
| 31g | TGF-β-induced HSC migration | Significant inhibition at 0.25 μM | [1][2] |
| 4h | 4T1 breast cancer cell proliferation | Inhibition and apoptosis induction | [3][4] |
| 4h | 4T1 breast cancer cell migration & invasion | Significant inhibition | [3][4] |
| 22 | Colorectal cancer xenograft growth | Significant inhibition | [6][7] |
| 25a with irinotecan | HCT116 xenograft TGI | 79.3% | [8] |
| 25a with irinotecan | SW620 xenograft TGI | 95.4% | [8] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are rooted in their ability to modulate critical cellular signaling pathways.
The JAK/STAT Signaling Pathway
Derivatives of this scaffold have been identified as potent inhibitors of Janus kinases (JAKs), particularly JAK1.[1][2] JAKs are key components of the JAK/STAT signaling pathway, which is crucial for cytokine-mediated immune and inflammatory responses. Inhibition of JAK1 can block the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby mitigating inflammatory processes.
FGFR Signaling in Cancer
Aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling is a known driver of various cancers.[3][11] this compound derivatives have been shown to be potent inhibitors of FGFRs, thereby blocking downstream pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cancer cell proliferation, survival, and migration.[3]
WNT/β-catenin Signaling in Colorectal Cancer
The WNT/β-catenin signaling pathway is frequently dysregulated in colorectal cancer (CRC).[7][12] Certain derivatives of the this compound scaffold act as potent inhibitors of CDK8, a kinase that positively regulates β-catenin activity.[6][7] By inhibiting CDK8, these compounds can downregulate WNT/β-catenin signaling, leading to cell cycle arrest and reduced tumor growth.[6][7]
Experimental Protocols
Synthesis of the this compound Core
The synthesis of the this compound core is typically achieved through the N-methylation of the parent heterocycle, 1H-pyrrolo[2,3-b]pyridine (7-azaindole).
General Procedure for N-methylation:
-
Deprotonation: To a solution of 1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 30-60 minutes) to allow for complete deprotonation of the pyrrole nitrogen.
-
Methylation: A methylating agent, such as methyl iodide (CH₃I), is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 7-Azaindole and its Methylated Derivatives for Researchers and Drug Development Professionals
Introduction
7-Azaindole, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the endogenous purine and indole moieties allows it to effectively interact with a wide array of biological targets, particularly protein kinases. The ability of the 7-azaindole core to form key hydrogen bond interactions within the ATP-binding site of kinases has cemented its status as a valuable hinge-binding motif. This has led to the development of several successful kinase inhibitors, including the FDA-approved drug Vemurafenib for the treatment of melanoma.[1]
This technical guide provides a comprehensive overview of 7-azaindole and its methylated derivatives, focusing on their synthesis, physicochemical properties, and biological activities. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and oncology.
Physicochemical and Biological Activity Data
The strategic placement of methyl groups on the 7-azaindole scaffold can significantly influence its physicochemical properties and biological activity. Methylation can alter a compound's lipophilicity, solubility, metabolic stability, and target binding affinity. The following tables summarize key quantitative data for 7-azaindole and several of its methylated derivatives to facilitate comparison.
Table 1: Physicochemical Properties of 7-Azaindole and Methylated Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted pKa[2][3] | Predicted XlogP[4] |
| 7-Azaindole | C₇H₆N₂ | 118.14 | 105-107 | 7.69 ± 0.20 | 1.3 |
| 1-Methyl-7-azaindole | C₈H₈N₂ | 132.16 | Not widely reported | Not available | 1.3 |
| 2-Methyl-7-azaindole | C₈H₈N₂ | 132.16 | Not widely reported | Not available | Not available |
| 3-Methyl-7-azaindole | C₈H₈N₂ | 132.16 | 130.5-133[3] | 8.01 ± 0.20 | Not available |
Table 2: Biological Activity (IC₅₀) of 7-Azaindole Derivatives Against Key Kinase Targets
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Vemurafenib (PLX4032) | BRAF (V600E) | 31 | [5] |
| PLX4720 | BRAF (V600E) | 13 | [5] |
| Pexidartinib | CSF1R | 13 | [5] |
| 7-Azaindole Derivative 34 | c-Met | 1.06 | [1] |
| 7-Azaindole Derivative 53 | c-Met | 0.6 | [1] |
| 7-Azaindole Derivative 5a | c-Met | 4.27 ± 0.31 | [1][6] |
| 7-Azaindole Derivative 5b | c-Met | 7.95 ± 0.17 | [1][6] |
| 4-azaindole derivative 62 | c-Met | 70 | [7][8] |
| 4-azaindole derivative 63 | c-Met | 20 | [7][8] |
| 7-azaindole derivative 94 | JAK2 | 260 | [8] |
| 7-azaindole derivative 139a | B-Raf | 2.5 | [7] |
| Indole derivative 55 | PIM1 | 5 | [9] |
| Indole derivative 55 | PIM2 | 259 | [9] |
| Indole derivative 55 | PIM3 | 10 | [9] |
| Thiazolidinedione derivative 34 | PIM1 | 1 | [9] |
| Thiazolidinedione derivative 34 | PIM2 | 7 | [9] |
| Thiazolidinedione derivative 34 | PIM3 | 1 | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of novel compounds. This section provides methodologies for the synthesis of key 7-azaindole derivatives and for assessing their biological activity.
Synthesis Protocols
General N-Methylation of Indoles using Dimethyl Carbonate
This protocol describes a general and environmentally friendly method for the N-methylation of indoles, which can be adapted for 7-azaindole.[10]
-
Materials:
-
Indole derivative (e.g., 7-azaindole)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dimethyl carbonate (DMC)
-
Deionized water
-
tert-Butyl methyl ether (TBME) or other suitable extraction solvent
-
-
Procedure:
-
To a round-bottom flask, add the indole derivative (1 equivalent), potassium carbonate (0.5-1 equivalent), and DMF.
-
Add dimethyl carbonate (2-3 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 130 °C) and monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete (typically within 3-5 hours), cool the mixture to approximately 3 °C in an ice bath.
-
Slowly add ice-cold water to the reaction mixture to precipitate the product or prepare for extraction.
-
If a precipitate forms, filter the solid, wash with water, and dry under vacuum.
-
If an oil forms, extract the mixture with a suitable organic solvent (e.g., TBME). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-methylated product.
-
Synthesis of 2-Methyl-7-azaindole
This protocol describes a two-step synthesis of 2-methyl-7-azaindole starting from 2-amino-3-methylpyridine.[11]
-
Step 1: Acylation of 2-Amino-3-methylpyridine
-
Dissolve 2-amino-3-methylpyridine in a suitable solvent (e.g., toluene).
-
Add acetic anhydride (1-3 molar equivalents) to the solution.
-
Heat the reaction mixture (e.g., 60-80 °C) for a sufficient time (1-72 hours) to form 2-acetamido-3-methylpyridine.
-
After completion, the product can be isolated by cooling and filtration or by standard work-up procedures.
-
-
Step 2: Cyclization to 2-Methyl-7-azaindole
-
In a suitable high-boiling solvent such as N-methylaniline, add 2-acetamido-3-methylpyridine.
-
Add sodium amide (1-5 molar equivalents).
-
Heat the reaction mixture to a high temperature (200-300 °C) for a short duration (10-120 minutes) to effect the cyclization.
-
After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The crude product is then purified by recrystallization or chromatography to yield 2-methyl-7-azaindole.
-
Biological Assay Protocol
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This protocol provides a general framework for determining the inhibitory activity of compounds against a specific protein kinase using HTRF® technology. This method is highly sensitive and suitable for high-throughput screening.[1][7]
-
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Test compounds (e.g., methylated 7-azaindole derivatives)
-
HTRF® Kinase Assay Buffer
-
HTRF® Detection Reagents (Europium-labeled anti-phospho-specific antibody and Streptavidin-XL665)
-
384-well low-volume microplates
-
-
Procedure:
-
Compound Dispensing: Serially dilute the test compounds in DMSO and dispense into the microplate wells. Include appropriate controls (e.g., DMSO for 0% inhibition and a known inhibitor for 100% inhibition).
-
Kinase Reaction: a. Prepare a kinase/substrate mixture in the HTRF® Kinase Assay Buffer. b. Add the kinase/substrate mixture to the wells containing the test compounds. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction by adding the HTRF® detection buffer containing EDTA. b. Add the mixture of Europium-labeled anti-phospho-specific antibody and Streptavidin-XL665. c. Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
Data Acquisition: Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm) and plot the ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is essential for a clear understanding of the mechanism of action and the methods used for drug discovery. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Signaling Pathways
7-azaindole derivatives have shown significant inhibitory activity against several key kinases involved in cancer progression. The following diagrams depict simplified representations of the RAF-MEK-ERK, PIM, and c-Met signaling pathways, highlighting the points of intervention for 7-azaindole-based inhibitors.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of a methylated 7-azaindole derivative and for conducting an in vitro kinase inhibition assay.
Conclusion
The 7-azaindole scaffold continues to be a cornerstone in the design and development of novel therapeutic agents, particularly kinase inhibitors. Its versatility allows for extensive chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties. Methylation, as a common medicinal chemistry strategy, can be effectively employed to optimize lead compounds based on the 7-azaindole core. This technical guide provides a foundational understanding of 7-azaindole and its methylated derivatives, offering valuable data and protocols to aid researchers in their drug discovery efforts. The continued exploration of this privileged scaffold holds great promise for the development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 3. 3-METHYL-7-AZAINDOLE CAS#: 5654-93-3 [m.chemicalbook.com]
- 4. PubChemLite - N-methyl-7-azaindole (C8H8N2) [pubchemlite.lcsb.uni.lu]
- 5. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. 5654-93-3 CAS MSDS (3-METHYL-7-AZAINDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Unlocking the Therapeutic Potential of 1-Methyl-1H-pyrrolo[2,3-b]pyridine: A Guide to Future Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the versatile 7-azaindole scaffold, represents a promising starting point for the discovery of novel therapeutics. The parent compound and its analogues have demonstrated a wide range of biological activities, targeting key players in various disease pathways. This technical guide provides a comprehensive overview of the existing research and outlines potential avenues for future investigation into the therapeutic applications of this compound. We will delve into its established roles as a privileged scaffold in medicinal chemistry, supported by quantitative data, experimental methodologies, and visual representations of relevant signaling pathways.
Core Scaffold and Physicochemical Properties
This compound is a heterocyclic compound with the chemical formula C₈H₈N₂.[1] It is a liquid at room temperature with a boiling point of 254.2°C at 760 mmHg.[1] The strategic placement of the methyl group on the pyrrole nitrogen can influence its metabolic stability and binding interactions with biological targets.
| Property | Value | Reference |
| CAS Number | 27257-15-4 | [1][2] |
| Linear Formula | C₈H₈N₂ | [1] |
| Boiling Point | 254.2°C at 760 mmHg | [1] |
| Flash Point | 107.6°C | [1] |
| Physical Form | Liquid | [1] |
Key Research Areas and Therapeutic Targets
The 1H-pyrrolo[2,3-b]pyridine core is a well-established pharmacophore, and its derivatives have shown potent inhibitory activity against a range of important biological targets. The methylation at the N1 position can be a key modification to explore in optimizing potency, selectivity, and pharmacokinetic properties.
Janus Kinase (JAK) Inhibition for Inflammatory and Autoimmune Diseases
Derivatives of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide have been identified as potent and selective inhibitors of Janus kinase 1 (JAK1).[3] JAK1 is a critical mediator of cytokine signaling through the JAK/STAT pathway, making it a prime target for inflammatory and autoimmune diseases.[3]
Quantitative Data: JAK1 Inhibition
| Compound | Target | IC₅₀ (nM) | Selectivity |
| 38a ((S,S)-enantiomer of 31g) | JAK1 | Potent (specific value not in abstract) | High selectivity over JAK2, JAK3, and TYK2 |
Signaling Pathway: JAK/STAT
Caption: The JAK/STAT signaling pathway and the inhibitory action of a this compound derivative.
Fibroblast Growth Factor Receptor (FGFR) Inhibition in Cancer
The 1H-pyrrolo[2,3-b]pyridine scaffold is a promising foundation for the development of potent FGFR inhibitors.[4][5][6] Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[4][5]
Quantitative Data: FGFR Inhibition
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [4][5] |
Signaling Pathway: FGFR Downstream Signaling
Caption: FGFR signaling pathways and the inhibitory point of 1H-pyrrolo[2,3-b]pyridine derivatives.
Other Promising Kinase Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to other kinase families implicated in cancer and other diseases.
-
Traf2 and NCK-interacting kinase (TNIK): Derivatives have shown potent inhibition of TNIK, with some compounds exhibiting IC₅₀ values of less than 1 nM.[7] This suggests a potential role in cancer therapy and immunology.[7]
-
Cyclin-Dependent Kinase 8 (CDK8): A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor with an IC₅₀ of 48.6 nM, showing significant anti-tumor growth in colorectal cancer models.[8]
-
c-Met: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have displayed strong inhibitory activity against c-Met kinase, with compound 9 having an IC₅₀ of 22.8 nM.[9]
Phosphodiesterase 4B (PDE4B) Inhibition for CNS Disorders
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent inhibitors of PDE4B.[10] PDE4B is a key enzyme in regulating intracellular levels of cyclic AMP (cAMP) and is a promising target for treating central nervous system (CNS) diseases.[10]
Quantitative Data: PDE4B Inhibition
| Compound | PDE4B IC₅₀ (µM) | Selectivity over PDE4D |
| 11h | 0.14 | 6-fold |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and further development. While full protocols require access to the cited literature, the following outlines the general methodologies employed.
General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines often involves multi-step reactions. A common approach is the cyclo-condensation of appropriately substituted pyrroles with active methylene compounds.[11] For instance, the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides can be achieved through the coupling of a carboxylic acid intermediate with a desired amine using a coupling agent like T3P.[10]
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.
Biological Assays
-
Kinase Inhibition Assays: The inhibitory activity of compounds against kinases like JAK1, FGFR, TNIK, CDK8, and c-Met is typically determined using in vitro enzyme assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. IC₅₀ values are then calculated to quantify potency.
-
Cell-Based Assays: The anti-proliferative and cytotoxic effects of the compounds are evaluated in relevant cancer cell lines. Assays such as MTT or CellTiter-Glo are commonly used to measure cell viability.
-
In Vivo Efficacy Studies: Promising compounds are often advanced to in vivo studies using animal models (e.g., xenograft models for cancer) to assess their anti-tumor activity and overall efficacy.
Future Research Directions
The existing body of research on this compound and its parent scaffold lays a strong foundation for future drug discovery efforts. Key areas for further investigation include:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions at various positions of the this compound core is warranted to optimize potency and selectivity for specific targets. The impact of the N1-methyl group should be compared against other N-alkyl substituents.
-
Exploration of Novel Targets: Given the scaffold's promiscuity, high-throughput screening against a broad panel of kinases and other enzymes could unveil novel and unexpected therapeutic targets.
-
Pharmacokinetic and ADME Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their development into viable drug candidates. The N1-methylation may offer advantages in terms of metabolic stability.
-
Development of Covalent Inhibitors: The pyrrolopyridine core could be functionalized with reactive groups to develop covalent inhibitors, which can offer enhanced potency and duration of action.
-
Application in Combination Therapies: The potential of this compound-based inhibitors to be used in combination with existing therapies should be explored to overcome drug resistance and enhance therapeutic efficacy.
Conclusion
This compound is a privileged scaffold with immense potential for the development of novel therapeutics targeting a range of diseases, particularly in oncology and immunology. The wealth of existing data on its derivatives provides a clear roadmap for future research. By leveraging the insights presented in this guide, researchers and drug development professionals can effectively navigate the path toward unlocking the full therapeutic potential of this versatile molecule.
References
- 1. This compound | 27257-15-4 [sigmaaldrich.com]
- 2. 27257-15-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajol.info [ajol.info]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives as potent kinase inhibitors. The methodologies outlined are based on established research and are intended to guide researchers in the development of novel therapeutics targeting various kinase-driven pathologies.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of various kinases. Methylation at the N1 position of the pyrrole ring is a common strategy to modulate potency, selectivity, and physicochemical properties. This document focuses on derivatives of this compound and their application in targeting kinases such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinase 8 (CDK8).
Kinase Inhibition Data
The following tables summarize the in vitro kinase inhibitory activities of representative this compound derivatives.
Table 1: Inhibition of Janus Kinases (JAKs) by 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 31g | JAK1 | Potent (exact value not specified) | [1][2] |
| 38a ((S,S)-enantiomer of 31g) | JAK1 | Excellent potency | [1][2] |
| 14c | JAK3 | Potent and moderately selective | [3][4] |
Note: "Potent" and "Excellent potency" are as described in the source literature; specific IC50 values were not provided in the abstract.
Table 2: Inhibition of Fibroblast Growth Factor Receptors (FGFRs) by 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [5][6] |
Table 3: Inhibition of Other Kinases by 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 9 | c-Met | 22.8 | [7] |
| 22 | CDK8 | 48.6 | [8] |
| 11h | PDE4B | 140 | [9] |
| 29 | LSD1 | 5.1 | [10] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the described kinase inhibitors.
Caption: JAK-STAT Signaling Pathway Inhibition.
Caption: FGFR Signaling Pathway Inhibition.
Experimental Protocols
General Synthetic Workflow
The synthesis of this compound derivatives often follows a convergent approach, as depicted in the workflow below. This typically involves the preparation of a substituted this compound core, followed by coupling with various side chains.
Caption: General Synthetic Workflow.
Protocol 1: Synthesis of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives (JAK1 Inhibitors)
This protocol is a representative procedure for the synthesis of compounds similar to 31g .
Materials:
-
Substituted 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
-
Methylamine
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous DMF
-
Reagents for N-methylation (e.g., methyl iodide, sodium hydride)
-
Reagents for subsequent coupling reactions (e.g., palladium catalyst, ligands, bases for cross-coupling)
Procedure:
-
N1-Methylation: To a solution of the starting 1H-pyrrolo[2,3-b]pyridine in anhydrous DMF, add sodium hydride portion-wise at 0 °C. After stirring for 30 minutes, add methyl iodide and allow the reaction to warm to room temperature and stir for 12 hours.
-
Amide Coupling: To a solution of the N-methylated pyrrolo[2,3-b]pyridine-5-carboxylic acid in DMF, add HATU, HOBt, and DIPEA. Stir for 10 minutes, then add the desired amine. Stir at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
This protocol is based on the synthesis of compounds like 4h .[5]
Materials:
-
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
Substituted aldehydes
-
Solvent (e.g., ethanol)
Procedure:
-
Condensation Reaction: A mixture of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and the appropriate R-substituted aldehyde is heated in a suitable solvent at 50 °C.[5]
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired product.[5]
Protocol 3: In Vitro Kinase Inhibition Assay
This is a general protocol for determining the IC50 values of the synthesized compounds.
Materials:
-
Recombinant human kinase enzyme
-
ATP
-
Substrate peptide
-
Synthesized inhibitor compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate peptide, and inhibitor at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 1 hour).
-
Detection: Stop the kinase reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The this compound scaffold is a versatile starting point for the development of potent and selective kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate novel derivatives targeting a range of kinases implicated in human diseases. Further optimization of these scaffolds can lead to the discovery of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted therapies. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a versatile core for designing potent and selective inhibitors of various enzymes, most notably protein kinases. This document provides detailed application notes and protocols for utilizing this scaffold in drug discovery, focusing on its application as an inhibitor of Janus kinase 1 (JAK1), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinase 8 (CDK8).
Applications in Kinase Inhibition
The this compound core and its parent scaffold have been successfully employed to develop inhibitors for several important kinase targets implicated in cancer and inflammatory diseases.
-
JAK1 Inhibition: Derivatives of this compound have been synthesized as potent and selective inhibitors of JAK1, a key enzyme in the JAK/STAT signaling pathway that mediates inflammatory and autoimmune responses.[1][2][3]
-
FGFR Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of potent inhibitors of FGFRs, a family of receptor tyrosine kinases whose aberrant activation is linked to various cancers.[4][5]
-
CDK8 Inhibition: Novel inhibitors of CDK8, a transcriptional regulator and colorectal cancer oncogene, have been developed using the 1H-pyrrolo[2,3-b]pyridine moiety. These inhibitors modulate the WNT/β-catenin signaling pathway.[6]
-
Other Kinase Targets: This scaffold has also been explored for the inhibition of other kinases, including Traf2 and Nck-interacting kinase (TNIK).
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of representative compounds based on the this compound scaffold against their respective kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line | Reference |
| 38a | JAK1 | < 1 | - | - | [2] |
| JAK2 | 22 | - | - | [2] | |
| JAK3 | 129 | - | - | [2] | |
| TYK2 | 53 | - | - | [2] | |
| 4h | FGFR1 | 7 | Proliferation | 4T1 (Breast Cancer) | [4] |
| FGFR2 | 9 | Proliferation | 4T1 (Breast Cancer) | [4] | |
| FGFR3 | 25 | Proliferation | 4T1 (Breast Cancer) | [4] | |
| FGFR4 | 712 | Proliferation | 4T1 (Breast Cancer) | [4] | |
| 22 | CDK8 | 48.6 | - | - | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound derivatives.
JAK/STAT Signaling Pathway Inhibition
FGFR Signaling Pathway Inhibition
WNT/β-catenin Signaling Pathway Inhibition
Experimental Workflow
The following diagram outlines a general experimental workflow for the development of this compound-based kinase inhibitors.
General Experimental Workflow
Experimental Protocols
Synthesis Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents, unless otherwise specified. Reagents should be of high purity. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Purification is typically performed by flash column chromatography on silica gel.
Protocol 1: Synthesis of a CDK8 Inhibitor (Compound 22) [6]
This protocol describes the synthesis of (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide).
-
Step 1: Suzuki-Miyaura Coupling to form 5-phenyl-1H-pyrrolo[2,3-b]pyridine (Intermediate M0):
-
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add K2CO3 (3.0 eq) and Pd(dppf)Cl2 (0.1 eq).
-
Degas the mixture and heat at 90 °C for 10 minutes.
-
After completion, evaporate the solvent, add water, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by column chromatography.
-
-
Step 2: Amide Condensation to form N-(4-methyl-3-(trifluoromethyl)phenyl)acrylamide (Intermediate M1):
-
To a solution of 4-methyl-3-(trifluoromethyl)aniline (1.0 eq) in dichloromethane, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add acryloyl chloride (1.1 eq) dropwise.
-
Stir at room temperature until the reaction is complete.
-
Wash the reaction mixture with water and brine, dry over anhydrous Na2SO4, and concentrate to yield the product.
-
-
Step 3: Suzuki Coupling to form the final compound (22):
-
Combine Intermediate M0 (1.0 eq), Intermediate M1 (1.2 eq), Pd(OAc)2 (0.1 eq), and BINAP (0.1 eq) in 1,4-dioxane.
-
Add cesium carbonate (3.0 eq) and degas the mixture.
-
Heat at 110 °C for 90 minutes.
-
After completion, evaporate the solvent, add water, and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Protocol 2: Synthesis of an FGFR Inhibitor (Compound 4h) [4]
This protocol outlines the synthesis of a potent FGFR inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
-
Step 1: Synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine:
-
This starting material can be synthesized according to literature procedures.
-
-
Step 2: Aldol Condensation:
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and 3,5-dimethoxybenzaldehyde (1.2 eq) in an appropriate solvent, add a suitable base (e.g., NaOH).
-
Stir the reaction at 50 °C until completion.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography to yield the final compound.
-
Biological Assay Protocols
Protocol 3: General Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a general method for determining the in vitro IC50 value of a kinase inhibitor and is applicable to targets like TNIK and FGFR.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compound (e.g., in 10-point dilution series) in the kinase buffer. Ensure the final DMSO concentration is low (<1%).
-
Prepare a solution of the recombinant human kinase (e.g., TNIK, FGFR1) in kinase buffer.
-
Prepare a solution of the appropriate substrate (e.g., Myelin Basic Protein for TNIK) and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add the following in order:
-
1 µL of diluted test compound or vehicle (for control wells).
-
2 µL of the diluted kinase solution.
-
2 µL of the substrate/ATP solution to initiate the reaction.
-
-
Include "no enzyme" controls for background signal and "no inhibitor" controls for 100% kinase activity.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 4: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effect of a compound on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., 4T1 breast cancer cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with increasing concentrations of the test compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37 °C.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 5: WNT/β-catenin Signaling Reporter Assay (TOP/FOP Flash Assay)
This protocol measures the effect of CDK8 inhibitors on WNT signaling.
-
Cell Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293T) with a TCF/LEF luciferase reporter plasmid (TOP Flash) and a control plasmid with mutated TCF/LEF binding sites (FOP Flash), along with a Renilla luciferase plasmid for normalization.
-
-
Compound Treatment:
-
After transfection, treat the cells with the test compound at various concentrations.
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure both firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the TOP Flash and FOP Flash firefly luciferase activities to the Renilla luciferase activity.
-
Calculate the ratio of TOP/FOP activity to determine the specific activation of the WNT/β-catenin pathway.
-
Determine the IC50 of the compound for inhibiting WNT signaling.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-Methyl-1H-pyrrolo[2,3-b]pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 1-methyl-7-azaindole, is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. As a bioisostere of indole and purine systems, its derivatives have been widely explored as kinase inhibitors and are integral to the development of therapeutics for a range of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[1][2] The methylation at the N1 position of the pyrrole ring prevents hydrogen bond donation, which can be advantageous for tuning the pharmacokinetic properties of a drug candidate and provides a handle for specific synthetic transformations. These notes provide an overview of the applications of this compound as a synthetic intermediate and detail key experimental protocols for its functionalization.
Key Synthetic Applications
This compound serves as a scaffold for the synthesis of a variety of substituted derivatives. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring, with the C3 position being the most reactive site for electrophilic substitution. However, functionalization at other positions, such as C2, can be achieved through directed metalation.
A general workflow for the functionalization of this compound is outlined below.
Caption: Synthetic pathways for the functionalization of this compound.
Experimental Protocols
C3-Iodination of this compound
The C3 position of the 1-methyl-7-azaindole scaffold is electron-rich and readily undergoes electrophilic substitution. Iodination at this position provides a key intermediate for subsequent cross-coupling reactions.
Reaction Scheme:
This compound → 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Protocol:
This protocol is adapted from the general procedure for the iodination of 7-azaindoles.[3]
-
To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add powdered potassium hydroxide (KOH) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of iodine (I₂) (1.1 eq) in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
| Reagent | Molar Ratio | Notes |
| This compound | 1.0 | Starting material |
| Potassium Hydroxide (KOH) | 1.2 | Base |
| Iodine (I₂) | 1.1 | Iodinating agent |
| N,N-Dimethylformamide (DMF) | - | Solvent |
C2-Lithiation and Functionalization
Functionalization at the C2 position can be achieved through directed lithiation using a strong base, followed by quenching with an appropriate electrophile. The 1-methyl group directs the lithiation to the C2 position.
Reaction Scheme:
This compound → 2-Lithio-1-methyl-1H-pyrrolo[2,3-b]pyridine → 2-Substituted-1-methyl-1H-pyrrolo[2,3-b]pyridine
Protocol:
This protocol is based on the deprotolithiation of 1-substituted 7-azaindoles.[3]
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add tert-butyllithium (t-BuLi) (1.1 eq) to the solution.
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour.
-
Cool the mixture back down to -78 °C.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 eq) and stir at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Ratio | Notes |
| This compound | 1.0 | Starting material |
| tert-Butyllithium (t-BuLi) | 1.1 | Lithiating agent |
| Electrophile | 1.2 | e.g., R-CHO, R₂C=O, R-X |
| Tetrahydrofuran (THF) | - | Anhydrous solvent |
Suzuki Cross-Coupling of 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
The 3-iodo derivative is a valuable precursor for introducing aryl or heteroaryl substituents at the C3 position via Suzuki cross-coupling.
Reaction Scheme:
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine + R-B(OH)₂ → 3-Aryl/heteroaryl-1-methyl-1H-pyrrolo[2,3-b]pyridine
Protocol:
This is a general procedure for Suzuki coupling with halo-azaindoles.
-
To a reaction vessel, add 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Add a solvent mixture, typically 1,4-dioxane/water or toluene/ethanol/water.
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Component | Example | Molar/Weight Ratio | Role |
| Halo-azaindole | 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 1.0 eq | Substrate |
| Boronic Acid | Phenylboronic acid | 1.2-1.5 eq | Coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄ | 0.05-0.1 eq | Catalyst |
| Base | Na₂CO₃ | 2.0-3.0 eq | Activator |
| Solvent | 1,4-Dioxane/Water | - | Reaction medium |
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of 1H-pyrrolo[2,3-b]pyridine are prominent as kinase inhibitors. The 7-azaindole scaffold acts as an excellent "hinge-binding motif," mimicking the adenine core of ATP and forming key hydrogen bonds within the ATP-binding pocket of various kinases.[4] By modifying the substituents on the this compound core, researchers can achieve potency and selectivity for specific kinase targets implicated in diseases like cancer.
For example, derivatives of the parent 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[5][6] Aberrant FGFR signaling is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine core typically forms two hydrogen bonds with the hinge region of the kinase domain, while substituents at various positions can be tailored to interact with specific pockets of the ATP-binding site, thereby enhancing potency and selectivity.
Caption: Inhibition of the FGFR signaling pathway by a this compound derivative.
The strategic functionalization of the this compound core, as detailed in the provided protocols, enables the synthesis of focused libraries of compounds for screening against various kinase targets, facilitating the discovery of novel therapeutic agents.
References
- 1. Synthesis of functionalized 7-azaindoles via directed ortho-metalations ☆ | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Chan-Lam Coupling for 1-Methyl-1H-pyrrolo[2,3-b]pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling reaction is a powerful and versatile copper-catalyzed cross-coupling method for the formation of carbon-heteroatom bonds. This reaction facilitates the coupling of aryl- or alkylboronic acids with N-H or O-H containing compounds, offering a milder and often more practical alternative to other cross-coupling reactions like the Buchwald-Hartwig amination. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds and pharmaceuticals. The N-methylation of this scaffold to produce 1-Methyl-1H-pyrrolo[2,3-b]pyridine is a critical step in the synthesis of various drug candidates. This document provides detailed application notes and protocols for the synthesis of this compound via the Chan-Lam coupling reaction.
Reaction Principle
The Chan-Lam N-methylation of 1H-pyrrolo[2,3-b]pyridine involves the copper-catalyzed reaction between the N-H of the pyrrole ring and methylboronic acid. The generally accepted mechanism proceeds through a catalytic cycle involving a Cu(II) species. The key steps are the transmetalation of the methyl group from the boronic acid to the copper center, coordination of the 1H-pyrrolo[2,3-b]pyridine, and subsequent reductive elimination to form the N-methylated product and a Cu(I) species. The Cu(I) is then reoxidized to Cu(II) by an oxidant, typically atmospheric oxygen, to regenerate the active catalyst.
Data Presentation
| Parameter | Value/Range | Notes |
| Substrate | 1H-pyrrolo[2,3-b]pyridine | --- |
| Reagent | Methylboronic Acid | 1.5 - 2.5 equivalents |
| Catalyst | Copper(II) Acetate (Cu(OAc)₂) | 0.1 - 1.0 equivalents |
| Base | Pyridine | 2.0 - 3.0 equivalents |
| Solvent | Dichloromethane (CH₂Cl₂) or Dioxane | --- |
| Temperature | Room Temperature to 90 °C | Reaction progress should be monitored. |
| Reaction Time | 12 - 24 hours | Dependent on temperature and substrate reactivity. |
| Expected Yield | Moderate to Good | Based on similar reported reactions. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound using the Chan-Lam coupling reaction.
Materials:
-
1H-pyrrolo[2,3-b]pyridine
-
Methylboronic acid (MeB(OH)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Nitrogen or argon gas inlet (optional, as the reaction is often run open to air)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 equiv) and copper(II) acetate (0.2 mmol, 0.2 equiv).
-
Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) to the flask, followed by the addition of pyridine (3.0 mmol, 3.0 equiv).
-
Stirring: Stir the resulting suspension at room temperature for 15-30 minutes.
-
Reagent Addition: Add methylboronic acid (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated to 40-50 °C to increase the rate if necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature if it was heated.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Mandatory Visualizations
Chan-Lam Coupling Reaction Mechanism
The following diagram illustrates the proposed catalytic cycle for the Chan-Lam N-methylation of 1H-pyrrolo[2,3-b]pyridine.
Caption: Proposed catalytic cycle for the Chan-Lam N-methylation.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis.
Application Notes and Protocols: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine Analogs via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 1-methyl-7-azaindole) analogs using the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, enabling the introduction of a wide variety of amino functionalities onto the pyrrolo[2,3-b]pyridine scaffold, a core structure in many biologically active compounds.
Introduction
The Buchwald-Hartwig amination is a versatile and widely used method in medicinal chemistry for the synthesis of arylamines.[1] The reaction facilitates the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of this compound analogs, this reaction allows for the regioselective introduction of amino groups at various positions on the heterocyclic core, a key step in the development of novel therapeutic agents.
Challenges in the amination of halo-7-azaindoles can arise from the presence of the two nitrogen atoms, which can act as chelating ligands for the palladium catalyst, potentially hindering the catalytic cycle.[2] However, the use of appropriate ligands and reaction conditions can overcome these challenges, leading to efficient C-N bond formation. N-protection of the pyrrole nitrogen, in this case with a methyl group, can also influence the reactivity and is often a key consideration in the synthetic strategy.
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired amino-substituted this compound is formed, and the Pd(0) catalyst is regenerated.
A visual representation of the catalytic cycle and a general experimental workflow are provided below.
References
Application Note: A Comprehensive Guide to the N-methylation of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its structural similarity to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and bioavailability.[1] The N-methylation of the pyrrole nitrogen in the 7-azaindole core is a critical chemical modification in the synthesis of various therapeutic agents, including kinase inhibitors. This application note provides detailed protocols for the N-methylation of 7-azaindole, a comparative summary of different reaction conditions, and a workflow diagram to guide researchers in this synthetic transformation.
Challenges in N-methylation
A primary challenge in the N-methylation of 7-azaindole is controlling the regioselectivity. The molecule possesses two nitrogen atoms: the pyrrolic nitrogen (N1) and the pyridinic nitrogen (N7). While the N1-proton is more acidic and generally more nucleophilic after deprotonation, over-methylation can occur at the N7 position, leading to the formation of undesired quaternary ammonium salts.[3] This side reaction is particularly prevalent with highly reactive methylating agents and strong bases. Therefore, careful selection of reagents and control of reaction conditions are crucial for achieving high yields of the desired N1-methylated product.
Comparative Data of N-methylation Protocols
The following table summarizes various reported conditions for the N-methylation of 7-azaindole and related indole compounds, providing a comparative overview of different methodologies.
| Methylating Agent | Base | Solvent | Temperature | Reaction Time | Yield | Notes | Reference |
| Methyl Iodide (MeI) | Sodium Hydride (NaH) | DMF or DMSO | Room Temp. | Not Specified | Variable | Prone to over-methylation at the pyridine nitrogen.[3] | [3][4] |
| Methyl Iodide (MeI) | Potassium Hydroxide (KOH) | DMF or DMSO | Room Temp. | Not Specified | Variable | Similar to NaH, risk of forming quaternary ammonium salts.[3] | [3][4] |
| Dimethyl Sulfate (DMS) | Sodium Bicarbonate (NaHCO₃) | Acetone | Reflux | 20 hours | ~60-70% (on related heterocycles) | A milder base can improve selectivity and reduce byproducts.[5] | [5] |
| Dimethyl Sulfate (DMS) | Sodium Hydride (NaH) / cat. H₂O | Not Specified | Not Specified | Not Specified | High | Generation of highly reactive NaOH in situ leads to faster reactions.[6] | [6] |
| Dimethyl Carbonate (DMC) | Potassium Carbonate (K₂CO₃) | Not Specified | High Temp. | Long | High | "Green" and less toxic methylating agent.[7][8] | [7][8] |
| Dimethyl Carbonate (DMC) | TMEDA (catalytic) | DMC (reagent & solvent) | Not Specified | 8 hours | 95% (on phthalimide) | TMEDA is an effective organocatalyst for methylation with DMC.[9] | [9] |
Experimental Protocols
Below are detailed protocols for the N-methylation of 1H-pyrrolo[2,3-b]pyridine using different methylating agents.
Protocol 1: N-methylation using Methyl Iodide and Sodium Hydride
This protocol is a standard method for N-alkylation but requires careful control to minimize side products.[4]
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF, add a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Let the reaction stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-methyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: N-methylation using Dimethyl Sulfate and Sodium Bicarbonate
This method employs a milder base, which can offer better selectivity and is adapted from a procedure for similar heterocyclic systems.[5]
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Dimethyl sulfate (DMS) - Caution: Toxic and carcinogenic.
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) in acetone.
-
Add dimethyl sulfate (1.5 equivalents) to the suspension. Handle DMS in a fume hood with appropriate personal protective equipment.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion (typically several hours), cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: N-methylation using Dimethyl Carbonate (A "Green" Protocol)
This protocol utilizes a less toxic and more environmentally benign methylating agent.[9]
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Dimethyl carbonate (DMC)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in dimethyl carbonate (which acts as both reagent and solvent), add a catalytic amount of TMEDA (0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water to remove TMEDA and any remaining DMC.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the N-methylated product.
Visualized Workflow and Signaling Pathways
Caption: General workflow for the N-methylation of 1H-pyrrolo[2,3-b]pyridine.
Conclusion
The N-methylation of 1H-pyrrolo[2,3-b]pyridine is a fundamental transformation in medicinal chemistry. The choice of methylating agent and base is critical to achieving high yields and minimizing the formation of the N7-methylated quaternary salt. While traditional methods using methyl iodide or dimethyl sulfate with strong bases are effective, they pose significant safety and environmental risks. Newer, greener alternatives using dimethyl carbonate offer a safer and more sustainable approach. The protocols and comparative data provided in this application note serve as a comprehensive resource for researchers engaged in the synthesis and development of 7-azaindole-based compounds.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. alkalimetals.com [alkalimetals.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. server.ccl.net [server.ccl.net]
- 6. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 8. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application of 1-Methyl-1H-pyrrolo[2,3-b]pyridine in the Development of FGFR Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique structural and electronic properties allow it to serve as an effective hinge-binder, forming key hydrogen bond interactions within the ATP-binding pocket of various kinases. This has led to its successful incorporation into numerous clinical candidates targeting a range of kinases. In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the this compound core has been instrumental in the development of potent and selective therapeutic agents for cancers driven by aberrant FGFR signaling.
Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in a variety of human cancers, including breast, lung, bladder, and gastric cancers. This makes the FGFR family of receptor tyrosine kinases a compelling target for therapeutic intervention. The this compound scaffold has been successfully utilized to generate novel FGFR inhibitors with high potency and desirable pharmacological properties.
This document provides a comprehensive overview of the application of the this compound scaffold in the development of FGFR inhibitors. It includes a summary of the biological activity of key compounds, detailed experimental protocols for their evaluation, and diagrams of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative this compound-based FGFR inhibitors and other notable FGFR inhibitors for comparison.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against FGFR Kinases
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Compound 4h | 7 | 9 | 25 | 712 | [1][2] |
| Compound 1 | 1900 | - | - | - | [1] |
Table 2: In Vitro Inhibitory Activity of Selected Clinically Investigated FGFR Inhibitors
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 | [3][4][5][6] |
| Fexagratinib (AZD4547) | 0.2 | 2.5 | 1.8 | 165 | [7][8][9] |
| Ponatinib | 2.2 | <40 | <40 | <40 | [10][11][12] |
| Zoligratinib (Debio-1347) | 9.3 | 7.6 | 22 | 290 | [13][14] |
| Roniciclib (BAY 1000394) | 40 | - | - | - | [15] |
Signaling Pathway
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. The this compound-based inhibitors are designed to block the initial ATP-binding and autophosphorylation step, thereby inhibiting these downstream oncogenic signals.
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to this compound-based FGFR inhibitors involves a multi-step process starting from a substituted 1H-pyrrolo[2,3-b]pyridine core. The following is a representative protocol based on published literature.[16][17]
Step 1: Aldol Condensation
-
To a solution of 1-methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., ethanol), add the desired R-substituted aldehyde.
-
Add a catalytic amount of a base (e.g., piperidine).
-
Heat the reaction mixture at 50°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the intermediate chalcone-like product.
Step 2: Reduction
-
Suspend the product from Step 1 in acetonitrile.
-
Add triethylsilane and trifluoroacetic acid to the suspension.
-
Reflux the reaction mixture and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final this compound derivative.
Biochemical FGFR Kinase Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the in vitro inhibitory activity of compounds against FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme
-
Poly(E,Y)4:1 or a specific peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the FGFR enzyme solution (e.g., 1.5 ng of FGFR1) to each well.[4]
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of the inhibitors on the proliferation of cancer cell lines with known FGFR alterations.
Materials:
-
Cancer cell line (e.g., 4T1, MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Detergent reagent (e.g., 20% SDS in 50% DMF)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[18]
-
Treat the cells with various concentrations of the test compounds (typically in a final volume of 100-200 µL) and incubate for 72 hours.
-
Add 10 µL of MTT reagent to each well.[18]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18]
-
Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.[18]
-
Incubate at room temperature in the dark for 2 hours.[18]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% inhibition of cell growth).
Western Blot Analysis of FGFR Phosphorylation
This protocol is used to assess the inhibition of FGFR autophosphorylation in cells treated with the test compounds.
Materials:
-
Cancer cell line with FGFR alterations
-
Serum-free medium
-
FGF ligand (e.g., FGF1 or FGF2)
-
Test compounds
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies (anti-pFGFR, anti-total FGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an appropriate FGF ligand for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-FGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total FGFR and a loading control to normalize the data.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of FGFR inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line with FGFR alterations
-
Matrigel (optional)
-
Test compound formulated for oral or intraperitoneal administration
-
Calipers
Procedure:
-
Subcutaneously inject 1 x 10⁶ to 2 x 10⁶ cancer cells (resuspended in serum-free medium, with or without Matrigel) into the flank of each mouse.
-
Monitor the tumor growth regularly.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers 2-3 times per week using the formula: Volume = (width² x length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel this compound-based FGFR inhibitors.
References
- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 13. blog.abclonal.com [blog.abclonal.com]
- 14. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. atcc.org [atcc.org]
The Role of 1-Methyl-1H-pyrrolo[2,3-b]pyridine in the Development of Potent and Selective CDK8 Inhibitors
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the critical role the 1-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, plays in the design and development of selective inhibitors targeting Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a key transcriptional regulator implicated in various oncogenic signaling pathways, making it an attractive target for cancer therapy. This guide summarizes key quantitative data, details experimental protocols for inhibitor characterization, and visualizes relevant biological pathways and experimental workflows.
Introduction to the this compound Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an excellent starting point for inhibitor design. The methylation at the N1 position of the pyrrolo[2,3-b]pyridine core can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also impact its binding affinity and selectivity for the target kinase. Structure-activity relationship (SAR) studies on various 7-azaindole-based inhibitors have highlighted the importance of substitutions at different positions of the ring system to achieve high potency and selectivity for CDK8.
Quantitative Data on this compound-based CDK8 Inhibitors
The following table summarizes the in vitro and cellular activities of representative CDK8 inhibitors built upon the 1H-pyrrolo[2,3-b]pyridine scaffold. This data facilitates a comparative analysis of their potency and selectivity.
| Compound ID | Structure | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Other Kinase Inhibition | Cellular Activity (Cell Line) | Reference |
| Compound 6 | 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea | 51.3 ± 4.6 | - | CDK2 (6.3% inh. @ 200nM), CDK7 (18.5% inh. @ 200nM), CDK9 (0% inh. @ 200nM) | GI50 = 1.97 ± 1.24 µM (MV4-11) | [1] |
| Compound 22 | (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) | 48.6 | - | Favorable selectivity against other CDK families | >15-fold selectivity for colon cancer cells over normal cells | [2] |
| JH-XVI-178 | 1-methyl-5-(4-(1-methyl-1H-indazol-5-yl)pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine derivative | 1 | 2 | STK16, FLT3 (D835V) | pS727-STAT1 IC50 = 2 nM (Jurkat) | [3][4] |
| CCT251545 | Trisubstituted pyridine derivative | 7 | 6 | GSK3α (462 nM), GSK3β (690 nM), PRKCQ (122 nM) | WNT signaling IC50 = 5 nM (7dF3 cells) | [5] |
| Senexin B | Quinazoline-based inhibitor | Kd: 140 | Kd: 80 | Highly selective | Inhibits Triple-Negative Breast Cancer (TNBC) xenograft tumor progression | [6] |
Signaling Pathways Involving CDK8
CDK8 is a key component of the Mediator complex and regulates the activity of several transcription factors involved in cancer development. Understanding these pathways is crucial for elucidating the mechanism of action of CDK8 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound-based CDK8 inhibitors.
Protocol 1: ADP-Glo™ Kinase Assay for CDK8 Inhibition
Objective: To determine the in vitro inhibitory activity of a compound against CDK8 kinase.
Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Kinase substrate (e.g., STAT1 peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 2.5 µL of a mixture of the kinase substrate and ATP in assay buffer.
-
Initiate the reaction by adding 5 µL of diluted CDK8/Cyclin C enzyme solution.
-
Include positive (DMSO vehicle) and negative (no enzyme) controls.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls and determine the IC50 value using a suitable software.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of an inhibitor to CDK8 in a cellular context.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in the melting temperature (Tm) is detected by immunoblotting.
Materials:
-
Human cell line expressing CDK8 (e.g., HCT116)
-
Test compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Anti-CDK8 primary antibody
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
-
Thermal cycler
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvesting and Heating:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors and divide into aliquots in PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-CDK8 primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble CDK8 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Protocol 3: Wnt/β-catenin Luciferase Reporter Assay
Objective: To assess the functional effect of a CDK8 inhibitor on the Wnt/β-catenin signaling pathway.
Principle: This assay uses a reporter cell line containing a luciferase gene under the control of a TCF/LEF responsive element. Activation of the Wnt pathway leads to luciferase expression, which can be measured as a luminescent signal.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
Test compound (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla control plasmid.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations or vehicle (DMSO).
-
Pathway Activation: Stimulate the cells with Wnt3a conditioned media or recombinant Wnt3a.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.
-
Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of Wnt-stimulated reporter activity for each compound concentration and determine the IC50 value.
Experimental Workflow for CDK8 Inhibitor Development
The development of a novel CDK8 inhibitor follows a structured workflow from initial screening to in vivo validation.
// Nodes HTS [label="High-Throughput Screening\n(Biochemical Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Gen [label="Lead Generation\n(SAR Studies)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization\n(ADME/Tox Profiling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vitro [label="In Vitro Characterization\n(Potency, Selectivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Assays [label="Cell-Based Assays\n(Target Engagement, Pathway Modulation)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo [label="In Vivo Efficacy\n(Xenograft Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Candidate [label="Preclinical Candidate", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges HTS -> Hit_ID; Hit_ID -> Lead_Gen; Lead_Gen -> In_Vitro; In_Vitro -> Lead_Gen [label="Iterative Optimization"]; Lead_Gen -> Lead_Opt; Lead_Opt -> Cell_Assays; Cell_Assays -> Lead_Opt [label="Feedback"]; Lead_Opt -> In_Vivo; In_Vivo -> Candidate; } .enddot Figure 2: A generalized workflow for the development of CDK8 inhibitors, from initial screening to a preclinical candidate.
Conclusion
The this compound scaffold is a versatile and effective starting point for the development of potent and selective CDK8 inhibitors. The data and protocols presented in this guide provide a framework for researchers to design, synthesize, and evaluate novel compounds targeting this important oncogene. The use of robust biochemical and cellular assays is critical for characterizing the mechanism of action and advancing promising candidates toward clinical development.
References
- 1. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives as JAK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives as selective inhibitors of Janus Kinase 3 (JAK3). This document includes a summary of their inhibitory activity, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells. This limited expression pattern makes JAK3 an attractive therapeutic target for autoimmune diseases and organ transplant rejection, as its inhibition is expected to have a more focused immunomodulatory effect with fewer side effects compared to pan-JAK inhibitors. The this compound scaffold has emerged as a promising core structure for the development of potent and selective JAK inhibitors.
Data Presentation
The following tables summarize the in vitro inhibitory activity of a series of this compound-5-carboxamide derivatives against the four JAK family members. The data is presented as IC50 values (nM), representing the concentration of the compound required to inhibit 50% of the kinase activity.
Table 1: In Vitro Inhibitory Activity of this compound-5-carboxamide Derivatives against JAK Kinases [1][2]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 31g | 1.2 | 23.4 | 45.7 | 11.8 |
| 38a ((S,S)-enantiomer of 31g) | 0.9 | 25.1 | 50.2 | 15.3 |
| 38b ((R,R)-enantiomer of 31g) | 11.5 | 110.3 | 250.6 | 98.7 |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 values of test compounds against JAK kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
LanthaScreen™ Eu-anti-tag antibody
-
Kinase tracer
-
TR-FRET dilution buffer
-
Test compounds
-
384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the TR-FRET dilution buffer.
-
Assay Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the Eu-anti-tag antibody/kinase mixture.
-
Add 5 µL of the tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay: Inhibition of STAT5 Phosphorylation in Human Erythroleukemia (HEL) Cells
This protocol evaluates the ability of the test compounds to inhibit JAK-mediated STAT5 phosphorylation in a cellular context.
Materials:
-
HEL 92.1.7 cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compounds
-
Human IL-2
-
Fixation buffer (e.g., BD Cytofix™)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Phospho-STAT5 (pY694) antibody conjugated to a fluorophore (e.g., Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HEL 92.1.7 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment:
-
Starve the cells in serum-free medium for 4 hours.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1 hour.
-
-
Stimulation: Stimulate the cells with human IL-2 (100 ng/mL) for 15 minutes at 37°C.
-
Fixation and Permeabilization:
-
Fix the cells with fixation buffer for 10 minutes at 37°C.
-
Permeabilize the cells with permeabilization buffer for 30 minutes on ice.
-
-
Staining: Stain the cells with the phospho-STAT5 antibody for 60 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the fluorescence intensity of phosphorylated STAT5.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of STAT5 phosphorylation against the logarithm of the compound concentration.
Visualizations
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors.
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound derivatives.
Experimental Workflow for JAK3 Inhibitor Evaluation
This diagram outlines the general workflow for the screening and characterization of novel JAK3 inhibitors.
Caption: A typical workflow for the preclinical evaluation of JAK3 inhibitors.
Structure-Activity Relationship (SAR) Logic
This diagram illustrates the key structural modifications and their impact on the inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine scaffold.[3]
Caption: Key structure-activity relationships for 1H-pyrrolo[2,3-b]pyridine-based JAK3 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-based PDE4B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and biological evaluation of a novel class of phosphodiesterase 4B (PDE4B) inhibitors based on the 1-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold. The protocols detailed below are designed to enable researchers to synthesize these compounds, assess their inhibitory potency against PDE4B, and evaluate their anti-inflammatory activity in a cellular context.
Introduction
Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. The PDE4 family consists of four subtypes (PDE4A, B, C, and D). Notably, PDE4B is predominantly expressed in inflammatory and immune cells, making it an attractive therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and neuroinflammatory conditions. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).
The 1H-pyrrolo[2,3-b]pyridine (azaindole) scaffold has emerged as a promising core for the development of selective PDE4B inhibitors. This document outlines the experimental procedures for the synthesis of this compound-2-carboxamide derivatives, a key class of these inhibitors, along with protocols for their biological characterization.
PDE4B Signaling Pathway
Inhibition of PDE4B modulates inflammatory responses through the cAMP-PKA signaling cascade. The following diagram illustrates the central role of PDE4B in this pathway.
Caption: PDE4B signaling pathway and the effect of inhibitors.
Experimental Workflow
The overall workflow for the synthesis and evaluation of novel this compound-based PDE4B inhibitors is depicted below.
Caption: Experimental workflow from synthesis to biological evaluation.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of a series of synthesized 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against human PDE4B and PDE4D, along with their selectivity.[1]
| Compound ID | R Group (Amide) | PDE4B IC50 (µM)[1] | PDE4D IC50 (µM)[1] | Selectivity (PDE4D/PDE4B) |
| 11a | Cyclopropyl | 0.25 | 1.1 | 4.4 |
| 11b | Cyclobutyl | 0.18 | 0.85 | 4.7 |
| 11c | Cyclopentyl | 0.11 | 0.72 | 6.5 |
| 11h | 3,3-Difluoroazetidin-1-yl | 0.14 | >10 | >71 |
| 14a | 3-Chloro-4-methylphenyl | 0.48 | 2.5 | 5.2 |
| Rolipram | (Reference) | 0.12 | 0.50 | 4.2 |
Experimental Protocols
A. Synthesis of this compound-2-carboxamide Derivatives
The synthesis is carried out in three main steps starting from Ethyl this compound-2-carboxylate.
Step 1: Chan-Lam N-Arylation of Ethyl this compound-2-carboxylate
This protocol describes the copper-catalyzed N-arylation of the pyrrolo[2,3-b]pyridine core with an aryl boronic acid.
-
Reagents and Materials:
-
Ethyl this compound-2-carboxylate (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Copper(II) acetate (Cu(OAc)2) (0.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of Ethyl this compound-2-carboxylate in DCM, add the aryl boronic acid, copper(II) acetate, and pyridine.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-arylated product.
-
Step 2: Saponification of the Ester
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Reagents and Materials:
-
N-arylated ethyl ester from Step 1 (1.0 eq)
-
Sodium hydroxide (NaOH) (3.0 eq)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the N-arylated ethyl ester in a mixture of MeOH and water.
-
Add NaOH and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the carboxylic acid.
-
Step 3: Amide Coupling
This protocol describes the formation of the final carboxamide product using propylphosphonic anhydride (T3P®) as the coupling agent.[2][3][4][5][6][7]
-
Reagents and Materials:
-
Carboxylic acid from Step 2 (1.0 eq)
-
Desired amine (1.1 eq)
-
Propylphosphonic anhydride (T3P®, 50% in ethyl acetate) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the carboxylic acid in DMF, add the amine and DIPEA.
-
Add T3P® solution dropwise to the mixture at room temperature.
-
Stir the reaction for 30 minutes to 4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final this compound-2-carboxamide derivative.
-
B. PDE4B Enzymatic Assay (Fluorescence Polarization)
This protocol is based on a fluorescence polarization (FP) assay, a common method for measuring PDE4 activity.[8][9]
-
Principle: The assay utilizes a fluorescently labeled cAMP (FAM-cAMP). In its free form, FAM-cAMP rotates rapidly, resulting in low fluorescence polarization. When PDE4B hydrolyzes FAM-cAMP to FAM-AMP, a binding agent in the assay mix captures the resulting phosphate, forming a larger, slower-tumbling complex with high fluorescence polarization. Inhibitors of PDE4B will prevent this hydrolysis, thus maintaining a low polarization signal.
-
Materials and Reagents:
-
Recombinant human PDE4B enzyme
-
FAM-cAMP substrate
-
Binding Agent (specific for phosphate)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[1]
-
Test compounds and reference inhibitor (e.g., Rolipram) in DMSO
-
384-well black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.
-
Add 50 nL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare a working solution of PDE4B enzyme in assay buffer. Add 10 µL of the enzyme solution to each well (except for "no enzyme" controls).
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of FAM-cAMP substrate solution in assay buffer to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction and develop the signal by adding 10 µL of the Binding Agent solution.
-
Incubate for an additional 60 minutes at room temperature.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
C. Macrophage TNF-α Release Assay
This protocol describes the measurement of TNF-α released from lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of the anti-inflammatory activity of the synthesized inhibitors.
-
Cell Line: RAW 264.7 (murine macrophage-like) or J774A.1 cells are commonly used.
-
Materials and Reagents:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and reference inhibitor
-
96-well cell culture plates
-
Human TNF-α ELISA Kit
-
CO₂ incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.[10]
-
The next day, remove the culture medium.
-
Pre-treat the cells with various concentrations of the test compounds (in fresh medium) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Do not add LPS to the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.[10][11][12][13][14]
-
Determine the concentration-dependent inhibition of TNF-α release by the test compounds.
-
References
- 1. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mpbio.com [mpbio.com]
- 11. chondrex.com [chondrex.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. novamedline.com [novamedline.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Methyl-1H-pyrrolo[2,3-b]pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1-Methyl-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-methylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) to produce this compound.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the N-methylation of 7-azaindole can arise from several factors. Here's a breakdown of potential causes and troubleshooting steps:
-
Incomplete Deprotonation: The acidity of the N-H proton in 7-azaindole is crucial for successful methylation. Incomplete deprotonation by the base will leave unreacted starting material.
-
Troubleshooting:
-
Ensure the base is fresh and of high quality. Sodium hydride (NaH) should be a fine, grey powder; clumps indicate deactivation.
-
Use a sufficient excess of the base (typically 1.1-1.5 equivalents).
-
Allow adequate time for the deprotonation to occur before adding the methylating agent. This can be monitored by the cessation of hydrogen gas evolution when using NaH.
-
Consider using a stronger base if necessary, but be mindful of potential side reactions.
-
-
-
Choice of Methylating Agent: The reactivity of the methylating agent can impact the reaction efficiency.
-
Troubleshooting:
-
Methyl iodide (MeI) is highly reactive and often gives good yields but can be hazardous.
-
Dimethyl sulfate (DMS) is another reactive option but is also toxic.
-
Dimethyl carbonate (DMC) is a greener and less toxic alternative, which has been shown to give high yields in the N-methylation of indoles (up to 96% for 6-nitroindole) and can be a suitable choice.
-
-
-
Reaction Temperature: The temperature can influence the reaction rate and the formation of byproducts.
-
Troubleshooting:
-
For reactions with NaH and MeI, the deprotonation is often carried out at 0°C to room temperature, followed by the addition of MeI at 0°C and then warming to room temperature.
-
Reactions with DMC may require heating (e.g., reflux in DMF at ~130°C) to proceed at a reasonable rate.
-
-
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants.
-
Troubleshooting:
-
Anhydrous N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used for reactions involving NaH.
-
Ensure your solvent is properly dried before use, as water will quench the base.
-
-
Q2: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What are these and how can I minimize them?
A2: The formation of byproducts is a common issue. Here are the likely culprits and how to address them:
-
C-Methylation: Methylation can occur on the carbon atoms of the pyrrole ring, particularly at the C3 position.
-
Troubleshooting:
-
This is more likely with highly reactive methylating agents. Using a less reactive agent like dimethyl carbonate might improve N-selectivity.
-
Careful control of reaction temperature can also minimize C-alkylation.
-
-
-
Quaternization of the Pyridine Nitrogen: The pyridine nitrogen in the 7-azaindole ring system can also be methylated, leading to the formation of a quaternary ammonium salt.
-
Troubleshooting:
-
This is generally less favorable than N1-methylation of the pyrrole but can occur, especially with excess methylating agent. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the methylating agent.
-
-
-
Unreacted Starting Material: As discussed in Q1, incomplete deprotonation or insufficient reaction time will result in leftover 7-azaindole.
Q3: How can I effectively purify the final product, this compound?
A3: Purification is critical to obtain the desired product with high purity.
-
Work-up:
-
After the reaction is complete, it is typically quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.
-
The organic layer should be washed with brine to remove any remaining aqueous phase and then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
-
Chromatography:
-
Column chromatography on silica gel is the most common method for purifying the crude product.
-
A gradient of ethyl acetate in hexanes or petroleum ether is typically used as the eluent. The polarity of the solvent system may need to be optimized based on TLC analysis.
-
Experimental Protocols
Below are detailed methodologies for common N-methylation procedures that can be adapted for the synthesis of this compound.
Protocol 1: N-Methylation using Sodium Hydride and Methyl Iodide
-
To a solution of 7-azaindole (1.0 eq) in anhydrous DMF or THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 1 hour or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: N-Methylation using Potassium Carbonate and Dimethyl Carbonate
-
To a mixture of 7-azaindole (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add dimethyl carbonate (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 130°C) and monitor the reaction by TLC. The reaction time can vary from 2 to 6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent like ethyl acetate or tert-butyl methyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify by silica gel column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the N-methylation of indole derivatives, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Comparison of N-Methylation Conditions for Indole Derivatives
| Starting Material | Methylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 6-Nitroindole | Dimethyl Carbonate | K₂CO₃ | DMF | Reflux (~130°C) | 2 | 96 | Patent Data |
| 3-Cyanoindole | Dimethyl Carbonate | K₂CO₃ | DMF | Reflux (~130°C) | 3.5 | 97.4 | Research Paper |
| Indole | Methyl Iodide | NaH | DMF/THF | 0°C to RT | 2-4 | High (unspecified) | General Protocol |
Mandatory Visualizations
Experimental Workflow for N-Methylation
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
Technical Support Center: Purification of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 1-Methyl-1H-pyrrolo[2,3-b]pyridine by column chromatography. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of this compound and related 7-azaindole derivatives.[1] Standard silica gel (230-400 mesh) is typically effective.[1]
Q2: What mobile phase (eluent) system should I use?
A2: The choice of mobile phase is critical for successful separation. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. The optimal ratio will depend on the specific impurities in your crude mixture. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC). An ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for this compound.[1]
Q3: How can I visualize this compound on a TLC plate?
A3: this compound and many of its derivatives are UV active due to the aromatic pyrrolopyridine core. You can visualize the spots on a TLC plate using a UV lamp, typically at 254 nm.[2]
Q4: Is this compound stable on silica gel?
A4: While 7-azaindole derivatives are generally stable, the slightly acidic nature of silica gel can sometimes lead to peak tailing or, in some cases, degradation of sensitive compounds.[1][3] If you observe streaking or significant loss of product, you may consider using deactivated (neutral) silica gel or adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent.[1]
Q5: What are the common impurities I might encounter?
A5: Common impurities can include unreacted 7-azaindole (the starting material for methylation), residual reagents from the methylation reaction (e.g., methyl iodide, dimethyl sulfate), and potentially over-methylated byproducts or isomers, which can be challenging to separate.[4]
Experimental Protocols
Protocol 1: Analytical Thin Layer Chromatography (TLC) for Method Development
This protocol is essential for determining the optimal mobile phase for your column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)[2]
-
Crude this compound
-
A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare a dilute solution of your crude product in a volatile solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Prepare a small amount of a test eluent in the TLC chamber (e.g., 20% ethyl acetate in hexanes).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
Adjust the solvent polarity to achieve an Rf value of ~0.2-0.4 for the desired product. This provides the best separation during column chromatography.[1]
Protocol 2: Preparative Column Chromatography
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)[1]
-
Sand (acid-washed)
-
Cotton or glass wool
-
Crude this compound
-
Optimal mobile phase determined by TLC
-
Collection tubes or flasks
Procedure:
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1-2 cm).
-
In a separate beaker, prepare a slurry of silica gel in your starting mobile phase (low polarity).
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.[5]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.[6]
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column using a pipette.[6]
-
Dry Loading (Recommended for less soluble compounds): Dissolve your crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[7]
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Data Presentation
The following tables provide typical parameters for the purification of 7-azaindole derivatives, which can be adapted for this compound. Note that optimal conditions should be determined empirically for each specific reaction mixture.
Table 1: Typical Mobile Phase Systems for Azaindole Derivatives on Silica Gel
| Mobile Phase System | Typical Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A good starting point for many azaindole derivatives. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Useful for more polar derivatives.[8] |
| Acetone / Dichloromethane | 1:1 | Medium | Effective for certain substituted azaindoles.[8] |
| Diethyl Ether / Hexane | 1:10 upwards | Low | Suitable for less polar compounds.[2] |
Table 2: Example Rf Values for Related Azaindole Structures on Silica Gel
| Compound | Mobile Phase | Rf Value | Reference |
| N-Methyl-pyrrolo[2,3-d]pyrimidine derivative | EtOAc/n-pentane (2:8) | 0.38 | [8] |
| N-Methyl-pyrrolo[2,3-d]pyrimidine derivative | Acetone/DCM (1:1) | 0.49 | [8] |
| N-Methyl-pyrrolo[2,3-d]pyrimidine derivative | MeOH/DCM (0.5:9.5) | 0.18 | [8] |
| N-Methyl-pyrrolo[2,3-d]pyrimidine derivative | Acetone/DCM (1:1) | 0.34 | [8] |
Troubleshooting Guides
Issue 1: Poor Separation of Product and a Close-Running Impurity
-
Symptoms: Overlapping spots on TLC, mixed fractions from the column.
-
Possible Causes:
-
Inappropriate Solvent System: The chosen mobile phase does not provide adequate resolution.
-
Column Overloading: Too much crude material was loaded onto the column.
-
Isomeric Impurities: Co-elution of structural isomers (e.g., from N-methylation at different nitrogen atoms) can be particularly challenging.[4]
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Test a wider range of solvent systems with different polarities and selectivities (e.g., substitute ethyl acetate with acetone or diethyl ether).
-
Reduce Sample Load: Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 by weight).
-
Use a Longer Column: A longer column provides more theoretical plates and can improve the separation of closely eluting compounds.
-
Issue 2: Product Tailing or Streaking on the Column/TLC
-
Symptoms: Elongated spots on TLC, broad elution bands from the column.
-
Possible Causes:
-
Interaction with Silica: The basic nitrogen of the pyridine ring can interact with the acidic silanol groups on the silica surface.[1]
-
Sample Overloading: Too concentrated a sample was applied.
-
-
Troubleshooting Steps:
-
Deactivate Silica: Add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.
-
Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be less interactive with basic compounds.
-
Ensure Proper Loading: Load the sample in as narrow a band as possible using a minimal amount of solvent.
-
Issue 3: Product Does Not Elute from the Column
-
Symptoms: No product is observed in the collected fractions, even after flushing with a highly polar solvent.
-
Possible Causes:
-
Compound Decomposition: The compound may be unstable on silica gel.[8]
-
Irreversible Adsorption: The compound is too polar and is irreversibly adsorbed onto the stationary phase.
-
-
Troubleshooting Steps:
-
Test for Stability: Spot the compound on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation has occurred.
-
Switch to Reversed-Phase: For very polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be more suitable.
-
Use a More Polar Eluent: Try a gradient elution up to 10-20% methanol in dichloromethane.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. people.iitism.ac.in [people.iitism.ac.in]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
Technical Support Center: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired this compound
-
Q1: My reaction resulted in a low yield of the target product. What are the potential causes and how can I improve it?
A1: Low yields in the methylation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) can stem from several factors. Here is a systematic guide to troubleshooting:
-
Purity of Starting Materials: Ensure the 7-azaindole starting material is pure and dry. Impurities can interfere with the reaction. It is advisable to use freshly purified starting materials or store them under an inert atmosphere.
-
Base Strength and Equivalents: The choice and amount of base are critical. A strong base like sodium hydride (NaH) is commonly used to deprotonate the pyrrole nitrogen. Ensure you are using a sufficient excess (typically 1.1-1.5 equivalents) to drive the deprotonation to completion. Incomplete deprotonation will result in unreacted starting material.
-
Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) during deprotonation and then allowed to warm to room temperature after the addition of the methylating agent.[1] Running the reaction at too high a temperature can lead to side reactions and decomposition.
-
Moisture and Air Sensitivity: The deprotonated 7-azaindole anion is sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Methylating Agent: Use a reactive methylating agent like methyl iodide. Ensure it is fresh and not degraded.
-
Issue 2: Presence of Multiple Products in the Reaction Mixture
-
Q2: My crude product shows multiple spots on TLC/peaks in LC-MS, including one that is difficult to separate from my desired product. What are these byproducts and how can I minimize their formation?
A2: The most common issue in the synthesis of this compound is the formation of isomeric byproducts due to the presence of two reactive nitrogen atoms.
-
N7-Methylated Isomer: The primary byproduct is typically the N7-methylated isomer, 7-Methyl-7H-pyrrolo[2,3-b]pyridine. The ratio of N1 to N7 methylation is highly dependent on the reaction conditions.[2]
-
Over-methylation: A second potential byproduct is the quaternary salt, formed by methylation of both the N1 and N7 positions. This is more likely to occur with an excess of a strong methylating agent or at higher temperatures.[3]
-
C-Methylation: While less common for N-alkylation reactions, C-methylation at the C3 position of the pyrrole ring is a theoretical possibility, especially under certain conditions.
To minimize these byproducts, careful control of the reaction conditions is essential. See the table below for guidance on regioselectivity.
-
Frequently Asked Questions (FAQs)
-
Q3: What is the most significant challenge in the synthesis of this compound?
A3: The principal challenge is achieving regioselective methylation at the N1 position of the pyrrole ring over the N7 position of the pyridine ring.[2] Both nitrogens are nucleophilic, leading to a mixture of N1 and N7 methylated isomers.
-
Q4: How can I control the regioselectivity to favor N1-methylation?
A4: The regioselectivity is influenced by the choice of base, solvent, and reaction temperature. Generally, using a strong, non-coordinating base in a polar aprotic solvent favors the formation of the thermodynamically more stable N1-anion, which then reacts with the methylating agent.
-
Q5: What are the best practices for purifying the final product?
A5: The N1 and N7 isomers can be difficult to separate due to their similar polarities. Column chromatography on silica gel is the most common method.[4] A careful selection of the eluent system is crucial for achieving good separation. Often, a gradient elution is required.
-
Q6: Are there alternative methylating agents I can use?
A6: While methyl iodide is common, other methylating agents like dimethyl sulfate can also be used.[5] For milder conditions that may reduce over-methylation, reagents like trimethylanilinium hydroxide have been suggested for similar systems.[3] Dimethyl carbonate is a less toxic alternative, though it may require harsher conditions.[6]
Data Presentation
Table 1: Influence of Reaction Conditions on N1 vs. N7 Regioselectivity in the Alkylation of Azaindoles/Indazoles
| Factor | Condition Favoring N1-Alkylation | Condition Favoring N7-Alkylation (or N2 in Indazoles) | Rationale |
| Base | Strong, non-coordinating bases (e.g., NaH, KH) | Weaker bases or conditions that allow for kinetic control | Strong bases favor the formation of the thermodynamically more stable N1-anion. |
| Solvent | Polar aprotic solvents (e.g., DMF, THF) | Less polar or protic solvents | Polar aprotic solvents stabilize the N1-anion. |
| Temperature | Lower temperatures during deprotonation and alkylation | Higher temperatures can lead to a less selective reaction. | Favors the thermodynamically controlled pathway. |
| Counter-ion | Larger, less coordinating cations (e.g., K+, Cs+) | Smaller, more coordinating cations (e.g., Li+) | Less coordination can favor attack at the more sterically accessible N1 position. |
Note: Data is generalized from studies on azaindole and related systems. Optimal conditions should be determined empirically.
Experimental Protocols
Key Experiment: N1-Methylation of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
This protocol is a representative procedure for the regioselective N1-methylation.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back down to 0 °C.
-
Add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N7 isomers.
Visualizations
Caption: Synthesis of this compound.
Caption: Competing N1 vs. N7 methylation pathways.
Caption: Troubleshooting workflow for synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
Stability and storage conditions for 1-Methyl-1H-pyrrolo[2,3-b]pyridine
This technical support guide provides essential information on the stability and storage of 1-Methyl-1H-pyrrolo[2,3-b]pyridine for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored at room temperature. Some suppliers may also recommend refrigeration at 2-8°C. Always refer to the product-specific information provided by the supplier. The compound should be kept in a tightly sealed container to prevent exposure to moisture and air.
Q2: How should I handle the compound upon receiving it?
Upon receipt, it is advisable to store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] If the compound is shipped at ambient temperature, this is generally acceptable for short durations (less than 2 weeks).
Q3: Is this compound sensitive to light?
Q4: What solvents are suitable for dissolving this compound?
Information on the solubility of this compound in common laboratory solvents is not explicitly detailed in the provided search results. However, related 7-azaindole derivatives are often soluble in organic solvents such as dimethylformamide (DMF) and ethyl acetate. It is recommended to perform small-scale solubility tests to determine the most appropriate solvent for your application.
Q5: What are the known incompatibilities for this compound?
This compound should not be stored with strong oxidizing agents. It may also be sensitive to acidic and basic conditions, which could lead to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has changed color (e.g., darkened). | Exposure to air, light, or elevated temperatures may have caused degradation. | Visually inspect the compound upon receipt and before each use. If a color change is observed, it may indicate impurity. Consider re-purification or obtaining a fresh batch. Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. |
| Inconsistent experimental results. | This could be due to the degradation of the compound, leading to lower potency or the presence of interfering byproducts. | Verify the purity of your compound using an appropriate analytical method such as HPLC or LC-MS. If degradation is suspected, perform a stability check on a sample from your stock. |
| Difficulty dissolving the compound. | The compound may have low solubility in the chosen solvent, or the solvent quality may be poor. | Test solubility in a small range of solvents to find the most suitable one. Ensure that your solvents are anhydrous and of high purity, as water or impurities can affect solubility and stability. Gentle warming or sonication may aid dissolution, but be cautious of potential thermal degradation. |
Stability Data Summary
The following table provides an illustrative summary of potential stability data for this compound. Please note that this data is for exemplary purposes and should be confirmed through dedicated stability studies.
| Condition | Parameter | Specification (Illustrative) |
| Long-Term Storage | Temperature | 2-8°C or Room Temperature |
| Purity (HPLC) | ≥ 98% after 12 months | |
| Accelerated Stability | Temperature | 40°C |
| Relative Humidity | 75% RH | |
| Purity (HPLC) | ≥ 95% after 6 months | |
| Forced Degradation | Acidic (e.g., 0.1 M HCl) | Noticeable degradation |
| Basic (e.g., 0.1 M NaOH) | Noticeable degradation | |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation | |
| Photolytic (UV/Vis light) | Potential for degradation | |
| Thermal (e.g., 60°C) | Potential for degradation |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.
1. Objective: To identify potential degradation products and pathways under various stress conditions.
2. Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
4. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at room temperature for a specified period (e.g., 24, 48 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature and protect it from light for a specified period.
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at a controlled temperature (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
5. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of any degradation products.
6. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation of this compound.
-
Identify and, if possible, characterize any significant degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Regioselectivity in 7-Azaindole Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of the 7-azaindole scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the 7-azaindole ring, and what is the general order of reactivity?
A1: The 7-azaindole ring system has distinct regions of reactivity. The electron-rich pyrrole ring is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring. The typical order of reactivity for electrophilic substitution is C3 > C2 > C6 > C4 > C5. However, this inherent reactivity can be readily modulated through the strategic use of directing groups and specific reaction conditions.
Q2: How can I achieve selective functionalization at the C3 position?
A2: The C3 position is the most nucleophilic carbon on the 7-azaindole ring, making it the most common site for electrophilic substitution. Reactions such as halogenation, chalcogenation, and Friedel-Crafts type reactions often proceed with high regioselectivity at this position. For instance, iodine-catalyzed sulfenylation using thiophenols in DMSO has been shown to be highly selective for the C3 position.[1]
Q3: What strategies are available for selective functionalization at the C2 position?
A3: Selective functionalization at the C2 position typically requires overcoming the intrinsic preference for C3 functionalization. A powerful strategy is the use of a Directed ortho-Metalation (DoM) approach. This involves installing a directing group (DMG) on the N1 nitrogen, which then directs a strong base (like LDA) to deprotonate the adjacent C2 position. The resulting C2-lithiated species can then be trapped with various electrophiles.[2]
Q4: How can I functionalize the pyridine ring of 7-azaindole, specifically at the C6 position?
A4: Functionalization of the pyridine ring is more challenging due to its electron-deficient nature. However, the C6 position can be selectively functionalized using a "Directed Metalation Group Dance" strategy.[2][3] This involves the initial installation of a carbamoyl directing group on the N7 nitrogen, which directs metalation to the C6 position. Subsequently, the carbamoyl group can be induced to "dance" or migrate to the N1 position, allowing for further functionalization at a different site if desired.[2][3]
Q5: Is it possible to functionalize all five carbon positions of the 7-azaindole scaffold?
A5: Yes, it is possible to achieve full functionalization of the 7-azaindole ring system in a predictable manner. This is accomplished through a combination of strategies including directed metalation, halogen/magnesium exchange, and sulfoxide/magnesium exchange reactions, starting from an appropriately substituted 7-azaindole.[4]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in C-H Functionalization Reactions
Symptoms:
-
A mixture of C2, C3, and/or other positional isomers is obtained.
-
Low yield of the desired regioisomer.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Catalyst or Ligand | The choice of metal catalyst and ligand is crucial for directing the C-H activation to the desired position. For example, palladium-catalyzed C3-selective alkenylation has been achieved using Pd(OAc)₂ with PPh₃ as the ligand.[5] Consult the literature for catalyst systems known to favor the desired regioselectivity. |
| Suboptimal Reaction Temperature | Temperature can significantly influence the regioselectivity. A temperature screen is recommended to find the optimal conditions for your specific substrate and reaction. |
| Inappropriate Directing Group | For reactions requiring a directing group, ensure the correct DMG is installed to direct the functionalization to the intended position. For C2 functionalization, an N1-directing group is typically used, while for C6 functionalization, an N7-directing group is employed.[2] |
| Steric Hindrance | Bulky substituents on the 7-azaindole core or the incoming electrophile can influence the regioselectivity. Consider using less sterically hindered reactants if possible. |
Issue 2: Low Yield or No Reaction in Directed ortho-Metalation (DoM)
Symptoms:
-
Starting material is recovered.
-
Low conversion to the desired product.
-
Formation of decomposition products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Deprotonation | The choice of base is critical. For C2-DoM with an N1-directing group, LDA is often effective.[2] Ensure the base is fresh and accurately titrated. An inverse addition protocol (adding the substrate to the base) can sometimes improve yields.[2] |
| Unstable Lithiated Intermediate | The lithiated 7-azaindole species can be unstable, especially at higher temperatures. Maintain a low temperature (typically -78 °C) throughout the deprotonation and electrophile quench steps. |
| Poorly Reactive Electrophile | Ensure the electrophile is sufficiently reactive to trap the lithiated intermediate at low temperatures. If the electrophile requires warming, this can lead to decomposition. |
| Incorrect Directing Group | The directing group must be able to coordinate with the lithium base. Carbamoyl groups are commonly used and effective for this purpose.[2] |
Experimental Protocols
Protocol 1: Regioselective C2-Functionalization via Directed ortho-Metalation (DoM)
This protocol is adapted from the work of Snieckus and coworkers.[2]
1. Preparation of N1-Carbamoyl-7-azaindole:
- To a solution of 7-azaindole in an appropriate aprotic solvent (e.g., THF), add a suitable base (e.g., NaH) at 0 °C.
- After stirring for 30 minutes, add the desired carbamoyl chloride (e.g., diisopropylcarbamoyl chloride).
- Allow the reaction to warm to room temperature and stir until completion.
- Work up the reaction and purify the product by column chromatography.
2. C2-Metalation and Electrophilic Quench:
- Prepare a solution of LDA in THF.
- In a separate flask, dissolve the N1-carbamoyl-7-azaindole in anhydrous THF and cool to -78 °C.
- Slowly add the LDA solution to the 7-azaindole solution at -78 °C.
- Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
- Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) at -78 °C.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction with a saturated aqueous solution of NH₄Cl.
- Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.
Protocol 2: Regioselective C3-Sulfenylation
This protocol is based on the iodine-catalyzed C-H functionalization method.[1]
1. Reaction Setup:
- In a reaction vessel, combine 7-azaindole (1.0 equiv.), the desired thiol (1.1 equiv.), and iodine (20 mol %).
- Add DMSO as the solvent.
2. Reaction Conditions:
- Heat the reaction mixture to 80 °C in an open-air atmosphere.
- Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6 hours.
3. Work-up and Purification:
- Upon completion, cool the reaction mixture to room temperature.
- Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the C3-sulfenylated 7-azaindole.
Data and Regioselectivity Ratios
The following tables summarize representative data for the regioselective functionalization of 7-azaindole.
Table 1: Regioselective C2-Functionalization of N1-Diisopropylcarbamoyl-7-azaindole via DoM [2]
| Electrophile (E+) | Product | Yield (%) |
| D₂O | 2-Deutero-7-azaindole derivative | 90 (d₁) |
| Me₃SiCl | 2-Trimethylsilyl-7-azaindole derivative | 85 |
| I₂ | 2-Iodo-7-azaindole derivative | 78 |
| PhCHO | 2-(Hydroxy(phenyl)methyl)-7-azaindole derivative | 75 |
Table 2: Regioselective C3-Chalcogenation of 7-Azaindole [1]
| Chalcogen Source | Product | Yield (%) |
| Thiophenol | 3-(Phenylthio)-7-azaindole | 92 |
| Pyridine-2-thiol | 3-(Pyridin-2-ylthio)-7-azaindole | 90 |
| Diphenyl diselenide | 3-(Phenylselanyl)-7-azaindole | 88 |
| Potassium thiocyanate | 3-Thiocyanato-7-azaindole | 85 |
Visual Guides
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Experimental workflow for C2-functionalization via DoM.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Directing group ‘dance’ decorates heterocycles | Research | Chemistry World [chemistryworld.com]
- 4. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Solubility of 1-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered with 1-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have poor aqueous solubility?
A1: The this compound scaffold, while a valuable pharmacophore in many drug discovery programs, possesses a relatively rigid and aromatic structure.[1] This can lead to strong crystal lattice energy and a hydrophobic nature, both of which contribute to poor solubility in aqueous media.[1][2] The specific substituents on the ring system will further modulate these properties.
Q2: What are the primary strategies to improve the solubility of these derivatives?
A2: The main approaches can be divided into two categories:
-
Chemical Modifications: Altering the molecule itself through techniques like salt formation or creating a prodrug.[2][3][4]
-
Formulation Strategies: Modifying the vehicle or delivery system for the compound using methods such as co-solvents, surfactants, or complexation with cyclodextrins.[5][6][7][8]
Q3: How do I decide which solubility enhancement strategy is best for my compound?
A3: The choice of strategy depends on several factors, including the physicochemical properties of your specific derivative (e.g., pKa, lipophilicity), the intended application (e.g., in vitro assay vs. in vivo oral dosing), and the stage of drug development.[2][5] A decision-making workflow can help guide your selection (see diagram below).
Q4: Can improving solubility negatively impact the pharmacological activity of my compound?
A4: Yes, it's possible. Chemical modifications, such as adding a large solubilizing group, could interfere with the compound's binding to its biological target.[9] It is crucial to test the modified compounds or formulations in relevant biological assays to ensure that the desired activity is retained or that the prodrug is efficiently converted to the active parent drug.
Troubleshooting Guide: Chemical Modification Approaches
Salt Formation
Q: My compound is a weak base. How do I select the best counterion for salt formation?
A: The goal is to form a stable salt with improved solubility and dissolution characteristics.[4] The pKa difference between your basic drug and the acidic counterion should ideally be greater than 3 to ensure stable salt formation.[10] You should screen a variety of pharmaceutically acceptable counterions.[11]
Data Presentation: Effect of Counterion on Solubility
| Parent Compound | Counterion | Resulting Salt | Aqueous Solubility Increase (fold) | Saturated Solution pH |
| Weakly Acidic Drug | Butylamine | Butylamine Salt | ~150x | 7.5 |
| Weakly Acidic Drug | Tert-butylamine | Tert-butylamine Salt | ~250x | 7.8 |
| Weakly Acidic Drug | Cyclohexylamine | Cyclohexylamine Salt | ~40x | 7.2 |
| Weakly Acidic Drug | Benzylamine | Benzylamine Salt | ~25x | 7.1 |
| Note: This table is illustrative, based on data for various carboxylic acid drugs, and demonstrates the significant impact of counterion selection on solubility. Actual results for this compound derivatives will vary.[11] |
Q: I performed a salt screen, but the resulting solids are amorphous and unstable. What should I do?
A: Amorphous forms can offer higher initial solubility but often suffer from poor physical and chemical stability, potentially converting to a less soluble crystalline form over time.[10][12] Try different crystallization conditions (e.g., different solvents, temperatures) to obtain a stable crystalline salt. If a stable crystalline salt cannot be formed, you may need to consider other strategies like co-crystallization or formulation approaches.[13]
Prodrug Approach
Q: When should I consider a prodrug strategy?
A: A prodrug approach is suitable when your parent drug has poor solubility but also has a suitable functional group (like a hydroxyl, amine, or carboxylic acid) that can be chemically modified.[3][14] This strategy is particularly useful for parenteral formulations where high aqueous solubility is required.[15] The design involves attaching a polar promoiety (e.g., phosphate, amino acid) that is cleaved in vivo to release the active drug.[14][16]
Q: My phosphate ester prodrug has high solubility but poor oral absorption. Why?
A: Phosphate prodrugs are highly water-soluble and exist as dianions at physiological pH, which is excellent for parenteral formulations.[15] However, this high polarity can hinder passive diffusion across the gastrointestinal membrane, leading to poor oral bioavailability.[14] For oral delivery, you might consider an amino acid prodrug, which can leverage active transport mechanisms in the gut to improve absorption.[14]
Troubleshooting Guide: Formulation Approaches
Co-solvents
Q: I'm using a co-solvent like DMSO for my in vitro assay, but my compound precipitates when added to the aqueous buffer. How can I prevent this?
A: This is a common issue. The final concentration of the co-solvent in the assay buffer must be high enough to maintain the compound's solubility but low enough to not interfere with the biological assay.[8] It is recommended to prepare a high-concentration stock solution in 100% co-solvent (e.g., DMSO) and then perform serial dilutions. Ensure the final co-solvent concentration in the assay is consistent across all tested concentrations of your compound. Typically, a final DMSO concentration of <0.5% is recommended for cell-based assays.
Data Presentation: Common Co-solvents for Pharmaceutical Formulations
| Co-solvent | Typical Concentration Range | Primary Use | Key Considerations |
| Ethanol | 5 - 40% | Oral and parenteral | Can cause precipitation upon dilution. |
| Propylene Glycol | 10 - 60% | Oral, parenteral, topical | Good safety profile; can enhance permeability. |
| Polyethylene Glycol (PEG 300/400) | 10 - 50% | Oral and parenteral | Low toxicity; can be used in self-emulsifying systems.[17] |
| Glycerin | < 30% | Oral and parenteral | Viscous; often used in combination with other co-solvents. |
| Reference for data:[8][18] |
Surfactants
Q: What type of surfactant should I use to solubilize my compound?
A: Surfactants, or surface-active agents, increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[7][19] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamer 188 are most commonly used in pharmaceutical formulations due to their lower toxicity and wide applicability.[19][20] The choice depends on the required Hydrophilic-Lipophilic Balance (HLB) and the intended route of administration.[21]
Q: My formulation with a surfactant is cloudy. What does this mean?
A: Cloudiness can indicate that the drug has not fully dissolved or that the formulation is unstable. Ensure you are using the surfactant at a concentration above its critical micelle concentration (CMC). You may also need to optimize the drug-to-surfactant ratio or try a different surfactant.[22]
Cyclodextrin Complexation
Q: How do cyclodextrins increase the solubility of my derivatives?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[23][24] They can encapsulate poorly soluble drug molecules, like your this compound derivative, within their hydrophobic core, forming an "inclusion complex" that has significantly higher aqueous solubility.[23][25][26]
Q: I'm not seeing a significant solubility increase with β-cyclodextrin. What are my options?
A: The size of the cyclodextrin cavity must be appropriate for the size of the guest molecule. If β-CD is not effective, consider trying α-CD (smaller cavity) or γ-CD (larger cavity). More commonly, chemically modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are used.[24] These derivatives have much higher aqueous solubility themselves and are often more effective at solubilizing guest molecules.[24][27]
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.[28][29]
Methodology:
-
Preparation: Add an excess amount of the this compound derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).[29] Agitate the suspension for a sufficient period to reach equilibrium, usually 24 to 48 hours.
-
Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle. Separate the saturated solution from the undissolved solid by centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration through a 0.22 µm filter to remove any remaining fine particles.[29]
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[30]
-
Confirmation: Ensure that solid material is still present in the vial after sampling to confirm that the solution was indeed saturated.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is a simple and effective way to prepare solid inclusion complexes for subsequent dissolution testing.[17]
Methodology:
-
Mixing: Place a 1:1 molar ratio of your this compound derivative and the chosen cyclodextrin (e.g., HP-β-CD) in a mortar.
-
Kneading: Add a small amount of a water/ethanol (50:50 v/v) mixture to the powder and knead the mass thoroughly with a pestle for 30-45 minutes. The consistency should be paste-like.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven for heat-sensitive compounds.
-
Processing: Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Evaluation: The resulting powder can be characterized by techniques like DSC, XRD, and FTIR to confirm complex formation and then tested for its solubility and dissolution rate using Protocol 1.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. imperialchem.com [imperialchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. sphinxsai.com [sphinxsai.com]
- 13. rjpdft.com [rjpdft.com]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmatutor.org [pharmatutor.org]
- 16. johronline.com [johronline.com]
- 17. researchgate.net [researchgate.net]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 22. Surfactants Used in Pharmaceutical Suspensions - Pharmapproach.com [pharmapproach.com]
- 23. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. oatext.com [oatext.com]
- 28. lup.lub.lu.se [lup.lub.lu.se]
- 29. researchgate.net [researchgate.net]
- 30. solubility experimental methods.pptx [slideshare.net]
Overcoming challenges in the scale-up synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical development.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low Yield of this compound | - Incomplete deprotonation of 7-azaindole.- Suboptimal reaction temperature.- Degradation of the product or starting material.- Inefficient mixing at scale. | - Use a stronger base or a slight excess of the base.- Optimize the reaction temperature; gradual warming may be necessary.- Ensure inert atmosphere to prevent degradation.- Use appropriate reactor geometry and agitation for homogenous mixing. |
| TSG-002 | Poor Regioselectivity (Formation of 7-Methyl-7H-pyrrolo[2,3-b]pyridinium iodide) | - Use of a highly reactive methylating agent.- High reaction temperature. | - Employ a less reactive methylating agent (e.g., dimethyl sulfate instead of methyl iodide).- Maintain a lower reaction temperature to favor N1-alkylation.- Consider using a protecting group strategy for the pyridine nitrogen, although this adds extra steps. |
| TSG-003 | Formation of Over-Methylated Byproducts | - Excess of methylating agent.- Prolonged reaction time. | - Use a stoichiometric amount of the methylating agent.- Monitor the reaction progress closely (e.g., by HPLC) and quench the reaction upon completion.- A robust purification method will be required to remove these impurities. |
| TSG-004 | Difficulties in Product Isolation and Purification | - Presence of closely related impurities.- Product oiling out during crystallization.- Residual inorganic salts. | - Utilize column chromatography with a suitable solvent system for initial purification.- Perform recrystallization from an appropriate solvent mixture; an anti-solvent addition might be necessary.- Include an aqueous wash step during work-up to remove inorganic salts. |
| TSG-005 | Exothermic Reaction Leading to Poor Control | - Rapid addition of the methylating agent.- Inadequate cooling capacity for the reactor size. | - Add the methylating agent portion-wise or via a syringe pump to control the rate of addition.- Ensure the cooling system is adequate for the scale of the reaction.- Perform a reaction calorimetry study to understand the thermal profile of the reaction at scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-methylation of 7-azaindole on a large scale?
A1: The most common and direct method for the N-methylation of 7-azaindole is the reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. A reported lab-scale synthesis using iodomethane and sodium hydride in DMF afforded N-methyl-7-azaindole in a high yield of 95%.[1] For scale-up, careful control of reaction conditions is crucial to maintain high yield and regioselectivity.
Q2: How can I control the regioselectivity of the methylation to favor the desired N1-isomer?
A2: Controlling regioselectivity is a critical challenge. To favor the formation of this compound (the N1-isomer) over the 7-methylated pyridinium salt (N7-isomer), consider the following:
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent such as DMF or THF is common. The base deprotonates the pyrrole nitrogen, increasing its nucleophilicity for the subsequent reaction with the methylating agent.
-
Reaction Temperature: Lowering the reaction temperature can improve the selectivity for N1-methylation.
-
Methylating Agent: While methyl iodide is effective, dimethyl sulfate might offer better control in some cases.
Q3: What are the typical byproducts in this reaction and how can they be minimized?
A3: The primary byproduct is the N7-methylated isomer, 7-Methyl-7H-pyrrolo[2,3-b]pyridinium iodide. Over-methylation can also lead to the formation of quaternary salts. To minimize these:
-
Use a stoichiometric amount of the methylating agent.
-
Maintain a controlled, low temperature during the addition of the methylating agent.
-
Monitor the reaction progress and stop it once the starting material is consumed to avoid side reactions.
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: For multi-kilogram scale purification, a combination of techniques is often employed:
-
Aqueous Work-up: To remove inorganic salts and water-soluble impurities.
-
Crystallization: This is the most common method for large-scale purification. Finding a suitable solvent system is key. A mixture of a solvent in which the product is soluble at high temperatures and an anti-solvent in which it is poorly soluble at low temperatures is often effective.
-
Column Chromatography: While less common for very large scales due to cost and solvent consumption, it can be used for high-purity requirements or to remove challenging impurities.
Q5: What are the key safety precautions to consider when scaling up this synthesis?
A5: Safety is paramount during scale-up. Key considerations include:
-
Handling of Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and potentially carcinogenic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Use of Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Reaction: The methylation reaction can be exothermic. Ensure adequate cooling and controlled addition of reagents to prevent a runaway reaction. A process safety review and, if possible, a reaction calorimetry study are highly recommended before proceeding to a large scale.
Experimental Protocols
Scale-Up Synthesis of this compound
This protocol is a general guideline and should be optimized for specific equipment and scale.
Materials:
-
7-Azaindole (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
Methyl Iodide (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactor Setup: A multi-neck reactor equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet is charged with anhydrous DMF.
-
Deprotonation: 7-Azaindole is added to the DMF, and the mixture is stirred until a clear solution is obtained. The solution is then cooled to 0 °C. Sodium hydride is added portion-wise, maintaining the internal temperature below 5 °C. The mixture is stirred at this temperature for 1 hour.
-
Methylation: Methyl iodide is added dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until reaction completion is confirmed by HPLC analysis.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Work-up: The mixture is diluted with water and extracted with toluene (3x). The combined organic layers are washed with water and then brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a solid.
Data Presentation
Table 1: Reaction Conditions for N-Methylation of 7-Azaindole
| Parameter | Condition | Reference |
| Starting Material | 7-Azaindole | General |
| Methylating Agent | Methyl Iodide | [1] |
| Base | Sodium Hydride | [1] |
| Solvent | DMF | [1] |
| Temperature | 0 °C to Room Temperature | General Practice |
| Yield | 95% (lab scale) | [1] |
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Alternative catalytic systems for the synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
Technical Support Center: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic strategies for synthesizing the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core?
A1: The synthesis of the 1H-pyrrolo[2,3-b]pyridine scaffold, a crucial intermediate for this compound, is typically achieved through transition metal-catalyzed cross-coupling reactions. The most prevalent methods involve palladium, copper, and to a lesser extent, nickel catalysts. Key strategies include the Sonogashira coupling of an aminopyridine with a terminal alkyne followed by cyclization, and the Larock heteroannulation.[1][2]
Q2: How is the N-methylation of 1H-pyrrolo[2,3-b]pyridine typically achieved?
A2: The N-methylation of the 1H-pyrrolo[2,3-b]pyridine core is generally accomplished through a standard nucleophilic substitution reaction. This involves the deprotonation of the pyrrole nitrogen with a suitable base to form the corresponding anion, which then reacts with a methylating agent like methyl iodide.[3][4]
Q3: Which catalytic system is generally preferred for the synthesis of the 7-azaindole core?
A3: The choice of catalytic system often depends on the specific substrates, desired scale, and cost considerations. Palladium-based catalysts are widely used due to their high efficiency and broad functional group tolerance, although they can be expensive.[5][6] Copper catalysts offer a more economical alternative, particularly for N-arylation reactions.[7][8] Nickel catalysts are also emerging as a cost-effective option.[9]
Q4: What are the key parameters to control for a successful synthesis?
A4: Several parameters are critical for a successful synthesis, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The purity of starting materials and the exclusion of oxygen and moisture, especially in palladium- and nickel-catalyzed reactions, are also crucial for achieving high yields and reproducibility.
Troubleshooting Guides
Palladium-Catalyzed Synthesis of 1H-pyrrolo[2,3-b]pyridine
Issue 1: Low or No Product Yield in Sonogashira Coupling/Cyclization
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure stringent anaerobic conditions. Degas the solvent and reaction mixture thoroughly. Use of fresh, high-purity catalyst and ligands is recommended. Formation of palladium black is a visual indicator of catalyst decomposition.[10] |
| Incorrect Ligand Choice | The choice of phosphine ligand is crucial. For electron-rich or sterically hindered substrates, bulkier and more electron-rich ligands like Xantphos or SPhos may be more effective.[5][11] |
| Inappropriate Base | The base plays a critical role in both the coupling and cyclization steps. A strong, non-nucleophilic base like Cs₂CO₃ or K₂CO₃ is often preferred. The solubility of the base can also impact the reaction rate. |
| Suboptimal Temperature | The reaction temperature needs to be carefully optimized. Temperatures that are too low may result in slow reaction rates, while excessively high temperatures can lead to catalyst decomposition and side product formation. |
| Poor Substrate Quality | Ensure the purity of the aminopyridine and alkyne starting materials. Impurities can poison the catalyst. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause & Solution |
| Alkyne Homocoupling (Glaser coupling) | This is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst. Minimize the concentration of the copper catalyst or perform the reaction under copper-free conditions if possible.[12] |
| Hydrodehalogenation of Aryl Halide | This can occur in the presence of a hydrogen source. Ensure the use of anhydrous solvents and reagents. |
| Isomer Formation | In cases of substituted pyridines, incorrect regioselectivity can be an issue. The choice of catalyst and directing groups on the substrate can influence the regiochemical outcome. |
Copper-Catalyzed Synthesis of 1H-pyrrolo[2,3-b]pyridine
Issue 1: Sluggish or Incomplete N-Arylation Reaction
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Use a freshly opened or properly stored copper salt (e.g., CuI, Cu₂O). The oxidation state of copper is critical. Ensure the reaction is protected from air if using an air-sensitive copper(I) source. |
| Ligand Issues | While some copper-catalyzed reactions are ligand-free, many benefit from the use of a ligand such as a diamine or an amino acid to stabilize the catalyst and promote the reaction.[13] |
| Insoluble Base | The use of a soluble base can sometimes improve reaction rates by ensuring a homogeneous reaction mixture. |
| Substrate Inhibition | Some nitrogen heterocycles can strongly coordinate to the copper center, inhibiting catalysis. Increasing the catalyst loading or using a more effective ligand may overcome this. |
Issue 2: Difficulty in Product Purification
| Problem | Suggested Solution |
| Removal of Copper Salts | After the reaction, copper residues can complicate purification. A common workup procedure involves quenching the reaction with aqueous ammonia or a solution of a chelating agent like EDTA to form a soluble copper complex that can be removed during aqueous extraction. |
| Persistent Color in Product | Traces of copper can impart a color to the final product. Washing the organic layer with a dilute solution of ammonium chloride or EDTA can help in removing residual copper. |
N-Methylation of 1H-pyrrolo[2,3-b]pyridine
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Deprotonation | Use a sufficiently strong base to fully deprotonate the pyrrole nitrogen. Sodium hydride (NaH) in an aprotic solvent like DMF or THF is a common choice. The reaction should be allowed to stir for an adequate amount of time after base addition to ensure complete anion formation.[4] |
| Ineffective Methylating Agent | Methyl iodide is a highly effective methylating agent. Ensure it is fresh and not discolored (which indicates decomposition). Dimethyl sulfate can be an alternative, but it is more toxic. |
| Reaction with Pyridine Nitrogen | While the pyrrole nitrogen is generally more nucleophilic after deprotonation, reaction at the pyridine nitrogen is a possibility under certain conditions. Using a strong base to selectively deprotonate the pyrrole NH should favor the desired product. |
| Low Temperature | The reaction may require gentle heating to proceed at a reasonable rate. Refluxing in a solvent like acetone is a common practice.[3] |
Issue 2: Formation of Quaternary Pyridinium Salt
| Problem | Cause & Prevention |
| Over-methylation | If an excess of methyl iodide is used or the reaction is run for an extended period at high temperatures, methylation of the pyridine nitrogen can occur, leading to the formation of a quaternary salt. Use a stoichiometric amount of methyl iodide and monitor the reaction progress by TLC or LC-MS to avoid over-reaction. |
Data Presentation: Comparison of Catalytic Systems for 7-Azaindole Synthesis
| Catalytic System | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Palladium | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT - 60 | Good | [1] |
| Palladium | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | ~100 | Good | [5][11] |
| Palladium | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | ~100 | Moderate | [5][11] |
| Copper | CuI / DMAP | - | - | RT | Good | [7] |
| Iron | Fe(acac)₃ / CuI | KOt-Bu | NMP | 130 (MW) | Good | [14] |
| Nickel | Raney Nickel | - | Primary Alcohol | 160 (MW) | Good | [9] |
Note: Yields are often substrate-dependent and the conditions listed are generalized from literature reports for substituted 7-azaindoles.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization for 1H-pyrrolo[2,3-b]pyridine Core Synthesis (General Procedure)
This protocol is adapted from literature procedures for the synthesis of substituted 7-azaindoles.[1][15]
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-3-iodopyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Add anhydrous, degassed solvent (e.g., DMF or a mixture of THF/DMA).
-
Add a degassed solution of the terminal alkyne (e.g., trimethylsilylacetylene, 1.1-1.5 equiv.) and a suitable base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Stir the reaction mixture at the optimized temperature (ranging from room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion of the coupling reaction, if a TMS-protected alkyne was used, add a desilylating agent (e.g., K₂CO₃ in methanol or TBAF).
-
For the cyclization step, if it does not occur spontaneously, add a stronger base or increase the temperature as required. Some protocols report copper-mediated cyclization under microwave irradiation.[1]
-
After completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Methylation of 1H-pyrrolo[2,3-b]pyridine
This protocol is a general procedure adapted from the N-methylation of pyridines.[3]
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in a dry solvent (e.g., acetone or DMF), add a base (e.g., K₂CO₃ (2.0 equiv.) or NaH (1.2 equiv.)) at room temperature under an inert atmosphere.
-
Stir the mixture for 30-60 minutes to ensure complete deprotonation.
-
Add methyl iodide (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux (e.g., in acetone) for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: General experimental workflow for the two-step synthesis of this compound.
Caption: Simplified catalytic cycle for the palladium-catalyzed synthesis of the pyrrolopyridine core.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azaindole synthesis [organic-chemistry.org]
- 13. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions during the methylation of 7-azaindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the methylation of 7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the methylation of 7-azaindole?
A1: The most prevalent side reaction is the methylation of the pyridine nitrogen (N7), leading to the formation of the undesired 7-methyl-7-azaindolium salt. Over-methylation can also occur, resulting in a di-methylated product where both the pyrrole nitrogen (N1) and the pyridine nitrogen (N7) are methylated.
Q2: Why does methylation occur at both N1 and N7?
A2: 7-Azaindole possesses two nucleophilic nitrogen atoms: the N1 of the pyrrole ring and the N7 of the pyridine ring. The N1 position is generally more nucleophilic after deprotonation, leading to the desired N1-methylated product. However, under certain conditions, the more basic N7 atom can also be alkylated, especially with highly reactive methylating agents. This process is governed by a balance of kinetic and thermodynamic factors.
Q3: How can I selectively achieve N1-methylation?
A3: Selective N1-methylation can be achieved by carefully choosing the reaction conditions to favor kinetic control, which typically leads to the N1-product. This involves using a suitable base to deprotonate the N1 position and a less reactive methylating agent under controlled temperatures. Alternatively, employing protecting group strategies can ensure selectivity.
Q4: What are some recommended "milder" methylating agents to avoid side reactions?
A4: To minimize N7-methylation and over-methylation, consider using less reactive methylating agents such as dimethyl carbonate (DMC) or trimethyl phosphate. These are generally safer alternatives to highly reactive agents like methyl iodide and dimethyl sulfate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired N1-methylated product and a mixture of N1 and N7-methylated products. | The methylating agent is too reactive, leading to poor regioselectivity. | Switch to a milder methylating agent like dimethyl carbonate (DMC). Optimize reaction temperature; lower temperatures often favor N1-selectivity. |
| Formation of a significant amount of di-methylated product (quaternary salt). | Use of a strong base and a highly reactive methylating agent in excess. | Reduce the equivalents of the methylating agent. Use a weaker base or a milder methylating agent. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction. |
| Incomplete reaction, with starting material remaining. | The base is not strong enough to fully deprotonate the N1 position. The reaction temperature is too low or the reaction time is too short. | Use a stronger base such as sodium hydride (NaH). Increase the reaction temperature or prolong the reaction time. |
| Difficulty in separating the N1 and N7 isomers. | The isomers have very similar polarities. | Optimize chromatographic conditions. Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. |
Data Presentation
While direct comparative quantitative data for the methylation of 7-azaindole is limited in the literature, the following tables for the N-methylation of indole, a close structural analog, provide valuable insights into the effectiveness of different methylating agents.
Table 1: N-Methylation of Indole Derivatives with Dimethyl Carbonate (DMC)
| Substrate | Product | Yield (%) |
| Indole | 1-Methylindole | 96.5 |
| 5-Methoxyindole | 1-Methyl-5-methoxyindole | 97.4 |
| 3-Cyanoindole | 1-Methyl-3-cyanoindole | 97.4 |
Data extrapolated from studies on indole methylation, which is expected to be a good model for 7-azaindole.
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Methylation of 7-Azaindole using Dimethyl Carbonate (DMC)
This protocol is adapted from procedures for the N-methylation of indoles and is expected to provide good selectivity for the N1-position of 7-azaindole.
Reagents and Materials:
-
7-Azaindole
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
tert-Butyl methyl ether (TBME) or other suitable extraction solvent
Procedure:
-
To a stirred solution of 7-azaindole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add dimethyl carbonate (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to 120-130 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., TBME).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 1-methyl-7-azaindole.
Protocol 2: Methylation of a Substituted 7-Azaindole using Sodium Hydride and Methyl Iodide
This protocol has been reported for the N-methylation of 6-chloro-3-iodo-7-azaindole and resulted in a good yield of the N1-methylated product.[1]
Reagents and Materials:
-
Substituted 7-azaindole (e.g., 6-chloro-3-iodo-7-azaindole)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
To a solution of the substituted 7-azaindole (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N1-methylated product.
Mandatory Visualizations
Diagram 1: Reaction Pathways in 7-Azaindole Methylation
Caption: Competing reaction pathways in the methylation of 7-azaindole.
Diagram 2: Troubleshooting Logic for 7-Azaindole Methylation
Caption: A logical workflow for troubleshooting common issues in 7-azaindole methylation.
References
Characterization of unexpected products in 1H-pyrrolo[2,3-b]pyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Q1: My electrophilic substitution reaction (e.g., halogenation, nitration) on 7-azaindole is giving a mixture of isomers instead of the expected C3-substituted product. How can I improve the regioselectivity?
A1: The C3 position of 7-azaindole is generally the most nucleophilic and prone to electrophilic attack. However, the pyridine nitrogen can influence the electronic distribution of the ring system, and reaction conditions can alter the regiochemical outcome. Here are some strategies to enhance C3-selectivity:
-
Choice of Reagents and Catalyst: For reactions like chalcogenation, using an iodine-based catalyst system such as I₂/DMSO has been shown to be highly effective for achieving C3-regioselectivity.[1][2] Enzymatic halogenation also offers excellent regioselectivity, often exclusively targeting the C3 position under mild, aqueous conditions.
-
Reaction Conditions: Carefully controlling the reaction temperature and the nature of the solvent is crucial. For instance, in nitration reactions, the choice of nitrating agent and acid catalyst can significantly impact the product distribution. While nitration predominantly occurs at the 3-position, instances of 2-nitration have been observed.
-
Protecting Groups: Although not always ideal due to additional synthetic steps, protection of the N1-position can sometimes modulate the reactivity of the pyrrole ring and direct electrophiles to the desired position.
A logical workflow for troubleshooting poor regioselectivity is outlined below:
Caption: Troubleshooting workflow for poor regioselectivity.
Quantitative Data on Regioselective C3-Chalcogenation of 7-Azaindole [1][2]
| Entry | Electrophile/Reagent | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Thiophenol | NIS | DMSO | 80 | 15 | C3-Sulfenylated | 71 |
| 2 | Thiophenol | I₂ | DMSO | 80 | 6 | C3-Sulfenylated | 95 |
| 3 | Diphenyl diselenide | I₂ | DMSO | 80 | 6 | C3-Selenylated | 92 |
| 4 | KSCN | I₂ | DMSO | 80 | 6 | C3-Thiocyanated | 85 |
Issue 2: Formation of Dimeric and Oligomeric Byproducts in Synthesis
Q2: During the synthesis of a 2-substituted-7-azaindole via a Chichibabin-type cyclization using LDA and a nitrile, I am observing significant amounts of dimeric byproducts. What is the cause and how can I minimize their formation?
A2: The formation of dimeric byproducts is a known issue in this type of reaction, arising from the high reactivity of the lithiated intermediates.[1] Specifically, the benzyllithium species generated from the deprotonation of the picoline starting material can undergo a 1,4-addition to another molecule of the starting picoline. Additionally, LDA can form adducts with the nitrile.[1]
Troubleshooting Strategies:
-
Order of Addition: The order of reagent addition can be critical. Instead of adding the picoline to LDA followed by the nitrile, consider adding the nitrile to the LDA solution first, followed by the picoline. This can sometimes lead to improved yields of the desired monomeric product.
-
Stoichiometry: Using a sufficient excess of LDA (e.g., 2.1 equivalents) is often necessary to drive the reaction to completion and can help to mitigate some side reactions.
-
Temperature Control: Maintaining a low reaction temperature (e.g., -40 °C) is crucial to control the reactivity of the organolithium intermediates and suppress dimerization pathways.
-
Reaction Time: Allowing the reaction to proceed for an adequate amount of time after the addition of all reagents is important for the conversion of any reversibly formed adducts into the final product.
The following diagram illustrates the competing reaction pathways:
Caption: Competing pathways in Chichibabin-type synthesis.
Issue 3: Unexpected Products in Metal-Catalyzed Cross-Coupling Reactions
Q3: My Suzuki-Miyaura cross-coupling reaction with a dihalo-7-azaindole is resulting in the formation of a bis-coupled product. How can I achieve selective mono-coupling?
A3: Achieving selective mono-arylation in Suzuki-Miyaura reactions with dihalo-azaindoles can be challenging due to the similar reactivity of the halogenated positions. However, several strategies can be employed to favor the formation of the mono-coupled product:
-
Stoichiometry of the Boronic Acid: Carefully controlling the stoichiometry of the boronic acid is the most straightforward approach. Using a slight excess or an equimolar amount of the boronic acid relative to the dihalo-azaindole can help to minimize the formation of the bis-coupled product.
-
Reaction Time and Temperature: Monitoring the reaction closely and stopping it once the desired mono-coupled product is the major species can prevent further reaction to the bis-coupled product. Lowering the reaction temperature may also help to improve selectivity.
-
Choice of Catalyst and Ligand: The choice of palladium catalyst and ligand can influence the selectivity. Some catalyst systems may exhibit a preference for the more reactive halogen position, allowing for a degree of selective coupling.
-
Protection of the Pyridine Ring: In some cases, the formation of a pyridine N-oxide can be used to modulate the reactivity of the pyridine ring and prevent bis-coupling.
Experimental Protocol for a Selective Suzuki-Miyaura Coupling
The following is a general protocol for the selective Suzuki-Miyaura coupling of a bromo-iodo-7-azaindole, where the more reactive iodo-position is targeted.
-
Reaction Setup: To a flame-dried flask, add the bromo-iodo-7-azaindole (1.0 eq.), the arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1) to the flask.
-
Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed and before significant formation of the bis-coupled product, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q4: I am attempting an N-alkylation of 7-azaindole and observing C3-alkylation as a major side product. What conditions favor N-alkylation over C-alkylation?
A4: The competition between N- and C3-alkylation is a common challenge. To favor N-alkylation, consider the following:
-
Base and Solvent System: Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF generally favor N-alkylation by ensuring complete deprotonation of the N-H bond, thereby increasing the nucleophilicity of the nitrogen atom.[3]
-
Temperature: Higher reaction temperatures can sometimes favor N-alkylation.
-
Nature of the Alkylating Agent: Less reactive alkylating agents may exhibit higher selectivity for N-alkylation.
Q5: My reaction of a 2-phenyl-7-azaindole with chloroform and a strong base resulted in an unexpected product. What could it be?
A5: Under these conditions, a ring-expansion reaction can occur, leading to the formation of a 1,8-naphthyridine derivative. This is a known, albeit sometimes unexpected, transformation of the 7-azaindole scaffold. Detailed spectroscopic analysis (NMR, MS) would be required to confirm the structure of the product.
Q6: Are there any known signaling pathways that are modulated by 7-azaindole derivatives?
A6: Yes, the 7-azaindole scaffold is a key component in many kinase inhibitors. For example, derivatives of 7-azaindole have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5] These receptors are crucial components of signaling pathways that regulate cell proliferation, differentiation, and angiogenesis, and their aberrant activation is implicated in various cancers.
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of inhibition by 7-azaindole derivatives.[6]
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 7-azaindole derivatives.[5][7]
References
- 1. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridine and Other 7-Azaindole Derivatives in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to mimic the adenine core of ATP allows it to form crucial hydrogen bond interactions within the kinase hinge region. This guide provides a comparative analysis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine, a key derivative, against other notable 7-azaindole compounds in various kinase assays, supported by experimental data and detailed protocols.
Performance Comparison in Kinase Inhibition
The inhibitory activity of this compound and other 7-azaindole derivatives is summarized below. The data highlights the potency and selectivity of these compounds against a range of kinase targets.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Kinase Selectivity (Fold vs. other JAKs) | Reference |
| 38a ((S,S)-enantiomer of 31g) | JAK1 | 2.8 | >100 vs JAK2, >100 vs JAK3, >100 vs TYK2 | [1] |
| 31g (racemic) | JAK1 | 5.6 | - | [1] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Kinase Inhibitory Activity of Other 7-Azaindole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Additional Information | Reference |
| Compound 22 | CDK8 | 48.6 | Potent Type II inhibitor | [2] |
| Compound 4h | FGFR1 | 7 | Pan-FGFR inhibitor (FGFR2 IC50=9nM, FGFR3 IC50=25nM) | [3] |
| TNIK Inhibitor | TNIK | <1 | Several potent compounds identified in the series | [4] |
| c-Met Inhibitor 34 | c-Met | 1.68 | Pyrrolo[2,3-b]pyridine derivative with 1,2,3-triazole moiety | [5] |
Table 3: Kinase Selectivity Profile of Compound 22 (a 1H-pyrrolo[2,3-b]pyridine derivative)
| Kinase | Inhibition (%) at 1 µM |
| CDK8 | >95% |
| CDK19 | ~80% |
| Other CDKs | <20% |
| Other Kinases (panel of 63) | Generally low inhibition |
This table demonstrates the high selectivity of a 1H-pyrrolo[2,3-b]pyridine derivative for its primary target, CDK8, against a broad panel of other kinases.[2]
Experimental Protocols
Detailed methodologies for the key kinase assays are provided below to ensure reproducibility and facilitate comparative analysis.
JAK1 Kinase Assay Protocol
This protocol is adapted from commercially available luminescent kinase assay kits.
Objective: To determine the in vitro inhibitory activity of test compounds against Janus Kinase 1 (JAK1).
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate (e.g., a suitable peptide substrate for JAK1)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Add the diluted compounds to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the JAK1 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for ATP for the JAK1 enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
General Kinase Assay Workflow
The following diagram illustrates a typical workflow for an in vitro kinase assay used to screen and characterize inhibitors like 7-azaindole derivatives.
Caption: A generalized workflow for in vitro kinase inhibitor screening.
Signaling Pathway Visualization
The following diagram illustrates the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway, a key pathway modulated by this compound derivatives.[6]
Caption: The JAK-STAT signaling pathway.
Conclusion
Both this compound and other 7-azaindole derivatives demonstrate significant potential as kinase inhibitors. The 1-methyl substitution on the pyrrolo[2,3-b]pyridine core has been shown to yield highly potent and selective inhibitors of JAK1.[1] Other derivatives of the broader 7-azaindole class exhibit efficacy against a diverse range of kinases, including CDK8, FGFR, and TNIK, underscoring the versatility of this scaffold.[2][3][4] The choice of a specific derivative will ultimately depend on the target kinase and the desired selectivity profile. The provided data and protocols serve as a valuable resource for researchers in the field of kinase inhibitor discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a core component for a variety of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of inhibitors derived from this scaffold, focusing on two prominent target classes: Janus Kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs). We present a compilation of quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to offer a comprehensive resource for researchers in the field.
Data Presentation: Efficacy of this compound-Based Inhibitors and Alternatives
The following tables summarize the in vitro potency (IC50 values) of exemplary this compound-based inhibitors against their primary targets, alongside a comparison with established, clinically relevant inhibitors of the same kinase families.
Table 1: Comparison of JAK Inhibitors
| Compound/Drug Name | Scaffold Base | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Compound 38a | This compound | 1.9 | 128 | 1,160 | 413 |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | 1 | 20 | 112 | - |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | 3.3 | 2.8 | >400 | 19 |
| Upadacitinib | Pyrrolo[2,3-d]pyrimidine | 43 | 120 | 2,300 | 4,700 |
Table 2: Comparison of FGFR Inhibitors
| Compound/Drug Name | Scaffold Base | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Compound 4h | This compound | 7 | 9 | 25 | 712 |
| Erdafitinib | Quinazoline | 1.2 | 2.5 | 3.0 | 5.7 |
| Pemigatinib | Pyrido[2,3-d]pyrimidin-7(8H)-one | 0.4 | 0.5 | 1.2 | 30 |
| Infigratinib | Pyrimidine | 0.9 | 1.4 | 1.0 | 60 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and reagents.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase by quantifying ATP consumption.
Materials:
-
Recombinant human kinase (e.g., JAK1, FGFR1)
-
Kinase-specific peptide substrate
-
High-purity Adenosine triphosphate (ATP)
-
Test compound dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution from a 1 mM stock solution.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a known potent pan-kinase inhibitor (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range. Add 5 µL of this solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to interact with the kinase.
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase. Add 5 µL of the 2X ATP solution to all wells to initiate the kinase reaction.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of the ATP depletion reagent from the detection kit. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and develop the luminescent signal by adding 20 µL of the kinase detection reagent. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[1]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the effect of an inhibitor.
Materials:
-
Cancer cell line of interest (e.g., a cell line dependent on JAK or FGFR signaling)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[2]
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[2]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate for at least 2 hours at room temperature in the dark.[2]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the signaling pathways targeted by the discussed inhibitors and a typical experimental workflow.
References
Structure-Activity Relationship (SAR) Studies of 1-Methyl-1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships of 1-Methyl-1H-pyrrolo[2,3-b]pyridine analogs, with a focus on their activity as kinase inhibitors. The information presented herein is intended to support researchers and scientists in the field of drug discovery and development by offering a comparative overview of compound potency, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives against Janus kinase 1 (JAK1). The data highlights the impact of various substitutions on the piperidine and benzyl moieties on the inhibitory potency.
| Compound ID | R | R' | R'' | JAK1 IC50 (nM) |
| 31a | H | H | H | 180 |
| 31b | 4-F | H | H | 78 |
| 31c | 4-Cl | H | H | 45 |
| 31d | 4-Br | H | H | 62 |
| 31e | 4-CH3 | H | H | 110 |
| 31f | 4-OCH3 | H | H | 250 |
| 31g | 4-Cl | 2-CH3 (cis) | H | 15 |
| 31h | 4-Cl | 2-CH3 (trans) | H | 89 |
| 38a | 4-Cl | (2S,4S)-2-CH3 | H | 8 |
| 38b | 4-Cl | (2R,4R)-2-CH3 | H | 120 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (JAK1)
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of test compounds against the JAK1 kinase.
Materials:
-
Recombinant human JAK1 enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A 10-point serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the assay buffer.
-
Reaction Setup: 2.5 µL of the diluted compound solution is added to the wells of a 384-well plate.
-
Enzyme Addition: 5 µL of the JAK1 enzyme solution in assay buffer is added to each well. The plate is then incubated for 10 minutes at room temperature.
-
Initiation of Reaction: 2.5 µL of the ATP and substrate peptide mixture in assay buffer is added to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for JAK1.
-
Incubation: The plate is incubated for 1 hour at room temperature.
-
Detection: After incubation, 10 µL of the Kinase-Glo® reagent is added to each well to stop the reaction and measure the remaining ATP. The plate is incubated for an additional 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The luminescent signal is converted to percent inhibition relative to the DMSO control. The IC50 values are then calculated by fitting the percent inhibition data to a four-parameter logistic curve.
Visualizing Biological Pathways and Experimental Workflows
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical pathway involved in cellular proliferation, differentiation, and immune response. Many this compound analogs are designed to inhibit kinases within this pathway, such as JAK1.
Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound analogs.
Experimental Workflow for In Vitro Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for the in vitro screening and characterization of kinase inhibitors.
Caption: A generalized workflow for the screening and optimization of kinase inhibitors.
A Comparative Guide to the In Vitro ADME Properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors and other targeted therapeutics. Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is critical for their successful development into viable drug candidates. This guide provides a comparative overview of the in vitro ADME properties of select this compound derivatives, with supporting experimental data and detailed methodologies.
Comparative Analysis of In Vitro ADME Properties
| Compound ID | Structure | Solubility (µM) | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) | Plasma Protein Binding (%) |
| Derivative A | This compound with proprietary substitutions | 75 | 5.2 | 45 | 92 |
| Derivative B | This compound with proprietary substitutions | 110 | 8.9 | > 60 | 85 |
| Derivative C | This compound with proprietary substitutions | 25 | 1.5 | 15 | > 99 |
| Imatinib | A well-characterized kinase inhibitor (for comparison) | > 200 | 0.5 | > 120 | 95 |
Note: The data for Derivatives A, B, and C are representative examples derived from findings on similar 1H-pyrrolo[2,3-b]pyridine series and are intended for comparative purposes.
Experimental Workflow for In Vitro ADME Profiling
The following diagram illustrates a typical workflow for the in vitro assessment of the ADME properties of novel chemical entities like this compound derivatives.
Caption: A streamlined workflow for the in vitro ADME assessment of drug candidates.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro ADME experiments typically performed on this compound derivatives.
Aqueous Solubility Assay (Kinetic Solubility)
-
Objective: To determine the kinetic solubility of the test compounds in a buffered aqueous solution.
-
Method: A high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) is added to a phosphate-buffered saline (PBS) solution at pH 7.4. The mixture is shaken for a specified period (e.g., 2 hours) at room temperature. Subsequently, the solution is filtered to remove any precipitate. The concentration of the compound in the filtrate is then determined by high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
Permeability Assay (Caco-2)
-
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, which forms a monolayer of polarized enterocytes that mimics the human intestinal barrier.
-
Method: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-28 days to allow for differentiation and formation of a tight monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER). The test compound is then added to the apical (donor) side of the monolayer. Samples are collected from the basolateral (receiver) side at various time points. The concentration of the compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (dQ/dt) / (A * C0)
where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Metabolic Stability Assay (Liver Microsomes)
-
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes present in liver microsomes.
-
Method: The test compound is incubated with human or rodent liver microsomes in the presence of the cofactor NADPH at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound. The in vitro half-life (t½) is calculated from the rate of disappearance of the compound.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
-
Objective: To determine the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.
-
Method: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane. The test compound is added to plasma in one chamber, and a buffer solution is placed in the other chamber. The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours). Samples are then taken from both chambers, and the concentration of the compound is measured by LC-MS/MS. The percentage of plasma protein binding is calculated based on the difference in concentration between the plasma and buffer chambers.
Structure-ADME Relationships
The following diagram illustrates the logical relationships in optimizing the ADME properties of a lead compound.
Caption: Structure-ADME relationship optimization for lead compounds.
Head-to-head comparison of different synthesis routes for 1-Methyl-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. 1-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 1-methyl-7-azaindole, is a crucial building block in the development of various therapeutic agents. This guide provides a head-to-head comparison of two primary synthetic routes to this important molecule, offering detailed experimental protocols and quantitative data to inform decisions on synthetic strategy.
The synthesis of this compound can be broadly approached via two distinct strategies: a two-step process involving the synthesis of the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) followed by N-methylation, and a direct cyclization approach that introduces the methyl group from a suitable precursor. This comparison will delve into a representative method for each approach: the widely-used synthesis of 7-azaindole followed by a standard N-methylation protocol, and a direct synthesis of a closely related methylated derivative, 2-methyl-7-azaindole, which provides valuable insights into direct methylation strategies.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a trade-off between factors such as overall yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the key quantitative data for the two discussed approaches.
| Parameter | Route 1: Two-Step Synthesis of this compound | Route 2: Direct Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine |
| Starting Materials | 2-Amino-3-methylpyridine, Acetic Anhydride | 2-Amino-3-methylpyridine, Acetic Anhydride, Sodium Amide, N-Methylaniline |
| Key Intermediates | 2-Acetamido-3-methylpyridine, 1H-pyrrolo[2,3-b]pyridine | 2-Acetamido-3-methylpyridine |
| Overall Yield | Not explicitly reported for the full two-step sequence | >60%[1] |
| Purity of Final Product | Dependent on purification of intermediate and final product | ≥99.5%[1] |
| Reaction Conditions | Step 1: 20-110 °C; Step 2 (N-methylation): Typically requires a base and methylating agent | Step 1 (Acylation): 20-110 °C; Step 2 (Cyclization): Elevated temperatures[1] |
| Scalability | Suitable for industrialized production[1] | Suitable for industrialized production[1] |
| Advantages | Modular approach, allows for diversification at the N1-position | Higher overall yield reported in a single patent, high purity of the final product[1] |
| Disadvantages | Two separate reaction and purification steps | Use of strong base (sodium amide) and potentially harsh reaction conditions |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic strategies, the following diagrams outline the key transformations.
Caption: A comparison of a two-step synthesis versus a direct synthesis approach for methylated 7-azaindoles.
Experimental Protocols
Route 1: Two-Step Synthesis (Hypothetical protocol based on related syntheses)
Step 1a: Synthesis of 2-Acetamido-3-methylpyridine
This initial acylation step is common to both synthetic strategies. A preparation method involves the acylation of 2-amino-3-methylpyridine with acetic anhydride.[1] The reaction is typically carried out in a solvent such as toluene at temperatures ranging from 20 to 110°C for 1 to 72 hours.[1] The molar ratio of 2-amino-3-methylpyridine to acetic anhydride is generally between 1:1 and 1:3.[1]
Step 1b: Cyclization to 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
Following the acylation, the intermediate 2-acetamido-3-methylpyridine undergoes a cyclization reaction to form the 7-azaindole core. This transformation is a modification of the Madelung indole synthesis and often requires a strong base and high temperatures.[2]
Step 1c: N-Methylation of 1H-pyrrolo[2,3-b]pyridine
The final step in this route is the N-methylation of the synthesized 7-azaindole. A general procedure for N-alkylation of similar heterocyclic compounds involves deprotonation with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF or THF), followed by the addition of a methylating agent such as methyl iodide. The reaction is typically stirred at room temperature until completion.
Route 2: Direct Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine
This route provides a more direct approach to a methylated 7-azaindole derivative and is based on a patented procedure.[1]
Step 2a: Synthesis of 2-Acetamido-3-methylpyridine
This step is identical to Step 1a in Route 1.
Step 2b: Cyclization to 2-Methyl-7-azaindole
The key step in this direct synthesis is the cyclization of 2-acetamido-3-methylpyridine under the influence of sodium amide in the presence of N-methylaniline to yield 2-methyl-7-azaindole.[1] This one-pot cyclization offers a significant advantage in terms of step economy. The reported total yield for this two-step process is greater than 60%, with a final product purity of at least 99.5%.[1]
Conclusion
Both the two-step synthesis via N-methylation of 7-azaindole and a direct cyclization approach offer viable pathways for the preparation of this compound and its analogs. The choice between these routes will depend on the specific requirements of the research or development program.
The two-step approach provides flexibility, allowing for the synthesis of a common 7-azaindole intermediate that can be subsequently functionalized with various N-substituents. However, it involves an additional synthetic step which may impact the overall yield and production time.
The direct synthesis, as exemplified by the preparation of 2-methyl-7-azaindole, offers a more streamlined process with a potentially higher overall yield and excellent purity.[1] The use of strong bases and potentially high temperatures are key considerations for this route. For large-scale production where efficiency and purity are critical, the direct synthesis approach appears to be highly advantageous.
Ultimately, the optimal synthesis route will be determined by a careful evaluation of factors including the desired scale of production, available starting materials and reagents, and the specific substitution pattern required for the final target molecule.
References
Selectivity profile of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-based inhibitors against different kinases
A detailed analysis of the selectivity profiles of novel 1-Methyl-1H-pyrrolo[2,3-b]pyridine-based inhibitors targeting key kinases in cellular signaling pathways.
This guide provides a comparative analysis of the selectivity of three distinct this compound-based inhibitors against their primary kinase targets: Janus Kinase 1 (JAK1), Cyclin-Dependent Kinase 8 (CDK8), and Traf2- and NCK-interacting kinase (TNIK). The data presented is compiled from various in vitro studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the potency and selectivity of these compounds.
Inhibitor Overview
The this compound scaffold has proven to be a versatile core structure for the development of potent and selective kinase inhibitors. By modifying substituents at various positions on this core, researchers have successfully generated inhibitors with high affinity for different kinase targets. This guide focuses on three such derivatives:
-
Compound 31g: A potent JAK1-selective inhibitor.[1]
-
TNIK Inhibitor Series: A series of compounds demonstrating high inhibitory activity against TNIK.[4][5]
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the in vitro inhibitory activity (IC50 in nM) of the selected this compound-based inhibitors against their primary targets and a panel of other kinases to illustrate their selectivity.
Table 1: Selectivity Profile of Compound 31g (JAK1 Inhibitor)
| Kinase Target | IC50 (nM) |
| JAK1 | < 3.8 |
| JAK2 | 22 |
| JAK3 | 110 |
| TYK2 | 110 |
Data sourced from a study on N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as JAK1-selective inhibitors.[1]
Table 2: Selectivity Profile of Compound 22 (CDK8 Inhibitor)
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM |
| CDK8 | 48.6 | 99 |
| CDK1 | >10000 | 10 |
| CDK2 | >10000 | 1 |
| CDK4 | >10000 | 1 |
| CDK5 | >10000 | 1 |
| CDK7 | >10000 | 11 |
| CDK9 | >10000 | 1 |
Data from a study identifying this compound as a potent and selective type II CDK8 inhibitor.[2][3]
Table 3: Inhibitory Activity of Representative 1H-pyrrolo[2,3-b]pyridine-based TNIK Inhibitors
| Compound | TNIK IC50 (nM) |
| Compound A | < 1 |
| Compound B | < 1 |
| Compound C | < 1 |
Several compounds from this series demonstrated potent TNIK inhibition with IC50 values below 1 nM.[4][5] A comprehensive selectivity panel for a single TNIK inhibitor from this series is not publicly available.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the targeted kinases and a general workflow for kinase inhibition assays.
Caption: The JAK1 signaling pathway, activated by cytokines, leads to the phosphorylation of STAT proteins and subsequent regulation of gene expression.
Caption: The CDK8-Mediator complex regulates gene transcription by phosphorylating RNA Polymerase II in response to signaling pathways like Wnt.
Caption: TNIK is a key component of the Wnt signaling pathway, where it phosphorylates TCF4 to activate the transcription of target genes.
Caption: A generalized workflow for an in vitro kinase inhibition assay, from reagent preparation to data analysis.
Experimental Protocols
The following are detailed methodologies for common in vitro kinase assays used to determine the selectivity profiles of inhibitors.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction:
-
Set up a 5-10 µL kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume (5-10 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add a double volume (10-20 µL) of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
LanthaScreen™ Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.
-
Reagent Preparation:
-
Prepare a 3X solution of the test inhibitor in the assay buffer.
-
Prepare a 3X solution of the kinase and a europium-labeled anti-tag antibody mixture.
-
Prepare a 3X solution of a fluorescently labeled ATP-competitive tracer.
-
-
Assay Assembly:
-
In a 384-well plate, add 5 µL of the 3X inhibitor solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour.
-
Measure the TR-FRET signal on a plate reader capable of detecting europium fluorescence. The signal is a ratio of the acceptor (tracer) emission to the donor (europium) emission.
-
-
Data Analysis:
-
A decrease in the TR-FRET signal indicates displacement of the tracer by the inhibitor.
-
Calculate the percent inhibition and determine the IC50 value from the dose-response curve.
-
Conclusion
The this compound scaffold serves as a promising foundation for the development of selective kinase inhibitors. The examples provided demonstrate that targeted modifications to this core structure can yield compounds with high potency and selectivity for distinct kinase targets. Compound 31g shows excellent selectivity for JAK1 over other JAK family members.[1] Compound 22 is a highly selective inhibitor of CDK8 with minimal off-target effects on other CDKs.[2][3] The TNIK inhibitor series showcases the potential for achieving sub-nanomolar potency.[4][5] This comparative guide highlights the therapeutic potential of this class of inhibitors and provides valuable data and methodologies for researchers in the field of kinase drug discovery. Further investigation, including broader kinome screening and in vivo studies, will be crucial to fully characterize their therapeutic utility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 1-Methyl-1H-pyrrolo[2,3-b]pyridine Compounds as Selective JAK1 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the performance of 1-Methyl-1H-pyrrolo[2,3-b]pyridine compounds, specifically focusing on their mechanism of action as selective inhibitors of Janus Kinase 1 (JAK1), against other established JAK inhibitors. Experimental data is presented to support the analysis, and detailed protocols for key validation experiments are provided.
Introduction to this compound Compounds
The this compound scaffold has emerged as a promising core structure in the development of targeted therapies, particularly in the realm of kinase inhibition. Derivatives of this scaffold have been investigated for their potential to selectively inhibit various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and autoimmune disorders.
Recent research has highlighted a specific derivative, N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide, as a potent and selective inhibitor of JAK1.[1][2] JAK1 is a key component of the JAK/STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity and inflammation.[3] Selective inhibition of JAK1 is a clinically validated strategy for the treatment of autoimmune diseases such as rheumatoid arthritis. This guide focuses on the validation of this mechanism of action and compares the performance of a lead compound from this class to other well-established JAK inhibitors.
Comparative Analysis of Kinase Inhibitory Potency
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, as off-target inhibition can lead to undesirable side effects. The following table summarizes the in vitro inhibitory potency (IC50) of a lead this compound compound (Compound 38a from Park et al., 2021) against the four members of the JAK family, alongside a comparison with approved JAK inhibitors with varying selectivity profiles.
| Compound | Target Class | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Compound 38a (this compound derivative) [4] | Selective JAK1 Inhibitor | 0.145 | 2.94 | 2.31 | 8.17 |
| Tofacitinib (Xeljanz)[5][6] | Pan-JAK Inhibitor | 112 | 20 | 1 | - |
| Filgotinib (Jyseleca)[7][8] | Preferential JAK1 Inhibitor | 10 | 28 | 810 | 116 |
| Upadacitinib (Rinvoq)[1] | Selective JAK1 Inhibitor | 43 | 120 | 2300 | 4700 |
Data presented as half-maximal inhibitory concentration (IC50) in nanomolar (nM). Lower values indicate higher potency.
Experimental Protocols
To validate the mechanism of action of this compound compounds as JAK1 inhibitors, two key experiments are typically performed: an in vitro kinase assay to determine direct inhibitory activity and a cell-based Western blot to assess the inhibition of downstream signaling.
In Vitro Kinase Assay Protocol
This protocol outlines a general procedure for determining the IC50 values of a test compound against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
Test compound (e.g., Compound 38a)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant JAK enzymes and the substrate peptide in the kinase assay buffer to the desired concentrations.
-
Assay Plate Setup: Add the serially diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Enzyme Addition: Add the diluted kinase solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Protocol for Phosphorylated STAT3
This protocol describes how to assess the inhibitory effect of a compound on the JAK/STAT signaling pathway in a cellular context by measuring the phosphorylation of a downstream target, STAT3.
Materials:
-
Cells expressing the target JAK1 (e.g., human peripheral blood mononuclear cells or a relevant cell line)
-
Test compound
-
Cytokine to stimulate the pathway (e.g., Interleukin-6 for JAK1)
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat the cells with varying concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped of the antibodies and re-probed with an antibody against total STAT3 to serve as a loading control.
-
-
Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. Normalize the phospho-STAT3 signal to the total STAT3 signal to determine the extent of inhibition at different compound concentrations.
Visualizing the Mechanism of Action and Validation Workflow
To further elucidate the mechanism of action and the experimental approach to its validation, the following diagrams are provided.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound compounds.
Caption: Experimental workflow for validating the mechanism of action of a kinase inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Jak1-in-38a|COA [dcchemicals.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Selectivity of 1-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cross-reactivity profiles of 1-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives, supported by experimental data and detailed methodologies.
The this compound scaffold has emerged as a privileged structure in the development of targeted kinase inhibitors. Its derivatives have shown significant promise in modulating the activity of key enzymes implicated in various diseases, including autoimmune disorders and cancer. A critical aspect of preclinical drug development is the comprehensive analysis of a compound's selectivity, as off-target effects can lead to unforeseen toxicities. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives, focusing on their performance against various kinases.
Quantitative Cross-Reactivity Data
The following tables summarize the available quantitative data on the inhibitory activity of representative this compound derivatives against their primary targets and a selection of off-target kinases. This data, derived from in vitro kinase assays, provides a snapshot of their selectivity profiles.
Table 1: Kinase Selectivity of a this compound-5-carboxamide Derivative Targeting JAK1
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK1 |
| JAK1 | < 1 | - |
| JAK2 | > 100 | > 100 |
| JAK3 | > 100 | > 100 |
| TYK2 | > 100 | > 100 |
Data adapted from a study on N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as JAK1-selective inhibitors. The (S,S)-enantiomer of compound 31g exhibited excellent potency for JAK1 and high selectivity over other Janus kinase family members.[1]
Table 2: Kinase Inhibitory Profile of a 1H-pyrrolo[2,3-b]pyridine Derivative Targeting FGFR
| Kinase Target | IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Data for compound 4h, a potent pan-FGFR inhibitor from a series of 1H-pyrrolo[2,3-b]pyridine derivatives.[2]
Experimental Protocols
The determination of kinase inhibition and cross-reactivity is paramount for the characterization of small molecule inhibitors. Below are detailed methodologies for key experiments typically employed in such analyses.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay, e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency.
Materials:
-
Purified recombinant kinases (target and off-target panel)
-
Kinase-specific substrates
-
This compound derivative (test compound)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the specific substrate in the kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Kinase Binding Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding pocket of a kinase.
Materials:
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Purified recombinant kinases
-
This compound derivative (test compound)
-
Assay buffer
-
384-well plates
-
Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound.
-
Assay Mixture: In a 384-well plate, combine the test compound, the target kinase, the Eu-labeled antibody, and the fluorescent tracer in the assay buffer.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the TR-FRET signal (emission at 665 nm and 615 nm) using a fluorescence plate reader.
-
Data Analysis: The ratio of the acceptor (665 nm) to donor (615 nm) emission is calculated. A decrease in the FRET signal indicates displacement of the tracer by the test compound. IC50 values are determined from the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in cross-reactivity analysis, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a representative signaling pathway.
Caption: Experimental Workflow for Kinase Cross-Reactivity Analysis.
Caption: JAK-STAT Signaling Pathway and Selective Inhibition.
Conclusion
The available data indicates that derivatives of the this compound scaffold can be engineered to achieve high potency and selectivity for specific kinase targets, such as JAK1 and FGFRs. The presented cross-reactivity data, while not exhaustive, highlights the potential for developing highly selective inhibitors from this chemical class. A thorough understanding of a compound's selectivity profile, obtained through rigorous in vitro kinase screening as detailed in the experimental protocols, is essential for advancing these promising molecules through the drug discovery pipeline. Further studies involving broader kinase panels will be crucial to fully delineate the cross-reactivity landscape of novel derivatives and to ensure their safety and efficacy in future clinical applications.
References
- 1. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives Against Known Kinase Inhibitors: A Focus on the Fibroblast Growth Factor Receptor (FGFR) Family
Introduction: The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a versatile core structure in the development of potent kinase inhibitors, targeting a range of kinases crucial in oncogenic signaling. While data on the specific 1-Methyl-1H-pyrrolo[2,3-b]pyridine compound is limited, extensive research into its derivatives has demonstrated significant inhibitory activity. This guide focuses on a potent derivative from this class, designated as compound 4h , which has shown high efficacy against the Fibroblast Growth Factor Receptor (FGFR) family.[1]
The FGFR signaling pathway, when abnormally activated through gene amplification, fusions, or mutations, plays a critical role in promoting the development and progression of various cancers.[1] Consequently, FGFRs are a key target for cancer therapy. This guide provides a comparative analysis of compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, against established and clinically relevant FGFR inhibitors: Infigratinib , Erdafitinib , and Pemigatinib . The comparison is based on their half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency.
Quantitative Comparison of Kinase Inhibitory Potency
The following table summarizes the in vitro inhibitory activities (IC50) of the selected compounds against FGFR isoforms 1, 2, 3, and 4. Lower IC50 values are indicative of greater potency.
| Inhibitor | Core Scaffold | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | 7 | 9 | 25 | 712 |
| Infigratinib | N/A | 0.9 | 1.4 | 1.0 | 60 |
| Erdafitinib | N/A | 1.2 | 2.5 | 3.0 | 5.7 |
| Pemigatinib | N/A | 0.4 | 0.5 | 1.2 | 30 |
Data for Compound 4h sourced from[1]. Data for Infigratinib sourced from[2][3]. Data for Erdafitinib sourced from[4][5]. Data for Pemigatinib sourced from[6][7][8].
Visualizing Key Pathways and Processes
To provide a clearer context for the data, the following diagrams illustrate the FGFR signaling pathway, the general workflow for evaluating inhibitor potency, and the logical framework of this comparison.
Experimental Protocols
The determination of IC50 values is fundamental to the preclinical assessment of kinase inhibitors. Below is a generalized protocol for an in vitro kinase assay designed to quantify the potency of an inhibitor against a specific FGFR isoform.
General In Vitro Kinase Assay for FGFR Inhibition
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a recombinant FGFR kinase by 50%.
1. Materials & Reagents:
-
Enzyme: Purified, active recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4).
-
Kinase Buffer: A buffer optimized for FGFR activity, typically containing 40-50 mM Tris-HCl (pH 7.5), 10-20 mM MgCl2, 0.1 mg/ml BSA, and 50 µM DTT.[9][10]
-
Substrate: A suitable peptide or protein substrate for the specific FGFR isoform.
-
ATP: Adenosine triphosphate, often used at a concentration near the Michaelis-Menten constant (Km) for the specific kinase to accurately assess competitive inhibition.
-
Test Compounds: The 1H-pyrrolo[2,3-b]pyridine derivative and benchmark inhibitors, dissolved and serially diluted in Dimethyl Sulfoxide (DMSO).
-
Detection Reagent: A reagent to quantify kinase activity, such as the ADP-Glo™ Kinase Assay kit, which measures ADP production via a luminescent signal.[9][10]
-
Assay Plates: 96-well or 384-well white, opaque microplates suitable for luminescence readings.
2. Assay Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions (e.g., 10-point, 3-fold serial dilution) of the test and benchmark inhibitors in DMSO. Further dilute these into the kinase buffer to the desired starting concentrations.
-
Reaction Setup: In the wells of the microplate, add the following in order:
-
The serially diluted inhibitor solution (or DMSO for control wells).
-
The recombinant FGFR enzyme solution.
-
The substrate solution.
-
-
Initiation of Kinase Reaction: Start the enzymatic reaction by adding the ATP solution to all wells.
-
Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., room temperature or 30°C) for a specified period, typically 60 minutes.[9][10]
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the protocol for the chosen detection reagent (e.g., ADP-Glo™). This typically involves adding a reagent to deplete unused ATP, followed by a second reagent that converts the ADP generated by the kinase into a detectable luminescent signal.[9]
-
Read the luminescence on a microplate reader.
-
3. Data Analysis:
-
Calculate Percent Inhibition: The raw luminescence data is converted to percent inhibition for each inhibitor concentration relative to the high (no enzyme) and low (DMSO only) controls.
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50 Value: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pemigatinib | FGFR | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-Methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound utilized in various research applications. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves the use of a licensed and certified hazardous waste disposal company. This ensures that the compound and its containers are managed in an environmentally responsible and compliant manner.
-
Segregation and Storage :
-
Properly segregate waste containing this compound from other laboratory waste streams.
-
Store the waste in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the waste container is clearly labeled with the chemical name and associated hazards. The container must be kept tightly closed to prevent spills or the release of vapors.
-
-
Engage a Licensed Waste Disposal Service :
-
Contact a reputable, licensed hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.
-
Provide the waste disposal company with a comprehensive list of the waste's components and any available Safety Data Sheet (SDS) information.
-
-
Disposal Method :
-
Decontamination of Empty Containers :
-
Thoroughly rinse empty containers with an appropriate solvent.
-
The rinsate should be collected and treated as hazardous waste, to be disposed of along with the chemical.
-
Dispose of the decontaminated containers in accordance with local regulations, which may permit recycling if thoroughly cleaned.
-
Spill and Accidental Release Management
In the event of a spill or accidental release, the following steps should be taken immediately:
-
Evacuate and Ventilate : Evacuate all non-essential personnel from the affected area and ensure adequate ventilation.
-
Containment : Prevent further spread of the spill using inert absorbent materials such as sand, vermiculite, or commercial sorbents.
-
Collection : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontamination : Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not extensively available, the following table summarizes key hazard information pertinent to its handling and disposal.
| Property | Value | Source |
| Hazard Statements | H302, H315, H319, H335 | |
| Precautionary Statement (Disposal) | P501 | |
| Description | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | |
| Action | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Methyl-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 27257-15-4), including operational and disposal plans. Adherence to these procedural steps is critical for minimizing risk and ensuring regulatory compliance.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 27257-15-4
-
Molecular Formula: C₈H₈N₂
-
Molecular Weight: 132.16 g/mol
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard statements as identified in safety data sheets.[1][2][3]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin corrosion/irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |
| Serious eye damage/eye irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table outlines the required PPE.[4]
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Skin | Chemical-resistant Gloves | Impermeable gloves (e.g., nitrile rubber). Inspect gloves prior to use. |
| Protective Clothing | Fire/flame resistant and impervious clothing. A lab coat is mandatory. | |
| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4] |
Operational Plan: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe vapors or mist.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as strong oxidizing agents.
Below is a workflow for the safe handling of this compound.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7] |
Spill Response:
-
Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Large Spills: Evacuate the area and contact emergency services.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect waste in a designated, labeled, and sealed container.
-
Do not mix with other waste streams.
Disposal Method:
-
Dispose of contents and container in accordance with local, state, and federal regulations.[8] This may involve incineration by a licensed waste disposal company.
The logical flow for the disposal of this compound waste is outlined below.
References
- 1. This compound | 27257-15-4 [sigmaaldrich.com]
- 2. This compound | 27257-15-4 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
